Pentoxyverine
Beschreibung
Pentoxyverine, also referred to as carbetapentane, is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties. It is an active ingredient in over-the-counter cough suppressants in combination with guaifenesin and H1-receptor antagonists. This compound acts on sigma-1 receptors, as well as kappa and mu-opioid receptors. The FDA withdrew the use of all oral gel drug products containing this compound citrate. Other forms of this compound citrate continue to be marketed.
CARBETAPENTANE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for sinusitis and cough.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMRBQWBDQYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022734 | |
| Record name | Carbetapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
165-170 °C @ 0.01 MM OF HG | |
| Record name | CARBETAPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHYL ALC /CITRATE/ | |
| Record name | Pentoxyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBETAPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
77-23-6 | |
| Record name | Carbetapentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentoxyverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentoxyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbetapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentoxyverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOXYVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32C726X12W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBETAPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90-95 | |
| Record name | Pentoxyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Pentoxyverine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine, a non-opioid antitussive agent, exerts its therapeutic effects through a multifaceted mechanism of action primarily involving the modulation of central and peripheral signaling pathways. This technical guide delineates the core molecular interactions and downstream consequences of this compound binding to its principal targets. The primary mechanisms include agonism at the sigma-1 (σ1) receptor and antagonism at the muscarinic M1 receptor. Additionally, this compound exhibits local anesthetic properties through the blockade of voltage-gated sodium channels and influences potassium channel activity. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to facilitate a deeper understanding for research and drug development applications.
Primary Pharmacological Targets
This compound's antitussive and additional pharmacological effects are attributed to its interaction with several key protein targets.
Sigma-1 (σ1) Receptor Agonism
This compound is a potent agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] This interaction is considered a cornerstone of its centrally mediated antitussive effect.[4][5]
Muscarinic M1 Receptor Antagonism
The drug also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, with a notable interaction at the M1 subtype.[2][6][7] This anticholinergic activity contributes to its peripheral effects, including bronchodilation and reduction of respiratory secretions.[8][9]
Voltage-Gated Sodium Channel Blockade
This compound possesses local anesthetic properties, which are attributed to its ability to block voltage-gated sodium channels.[4][10] This action likely contributes to the suppression of cough by dampening the sensitivity of peripheral sensory nerve endings in the respiratory tract.[8][9]
hERG Potassium Channel Inhibition
Studies have shown that this compound can inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, an action that warrants consideration in safety pharmacology assessments.[4]
Quantitative Pharmacological Data
The affinity and potency of this compound at its primary targets have been quantified in various studies.
| Target Receptor | Parameter | Value | Species/System | Reference(s) |
| Sigma-1 (σ1) | Ki | 41 nM | - | [1][3][11] |
| Sigma-1 (σ1) | Ki | 75 nM | Guinea-pig brain membrane | [1][3][11] |
| Sigma-1 (σ1) | Ki | 75 ± 28 nM | - | [4][12] |
| Sigma-2 (σ2) | Ki | 894 nM | - | [1][3][11] |
| Muscarinic M1 | IC50 | 9 nM (Antagonist) | - | [2] |
| hERG Potassium Channel | IC50 | 3.0 µM | hERG-transfected cells | [4] |
Signaling Pathways
The interaction of this compound with its primary targets initiates distinct downstream signaling cascades.
Sigma-1 (σ1) Receptor Agonist Signaling Pathway
As a sigma-1 receptor agonist, this compound modulates intracellular calcium (Ca2+) signaling, a key mechanism in neuronal excitability and cellular stress responses.[13][14] The sigma-1 receptor, upon activation, can dissociate from the binding immunoglobulin protein (BiP) and interact with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R) at the endoplasmic reticulum.[1][4][7] This interaction potentiates the release of Ca2+ from the endoplasmic reticulum into the cytoplasm, which can then be taken up by mitochondria.[1][4] This modulation of calcium homeostasis is believed to be a critical component of its neuroprotective and antitussive effects.[7][15]
References
- 1. IP3 Receptors, Mitochondria, and Ca2+ Signaling: Implications for Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of M1 muscarinic acetylcholine receptor-mediated Gq activation in rat cerebral cortical and hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. research.monash.edu [research.monash.edu]
- 13. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Pentoxyverine's Agonist Activity at the Sigma-1 Receptor: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical overview of the sigma-1 (σ1) receptor agonist activity of pentoxyverine (also known as carbetapentane). It details the pharmacological interactions, the molecular signaling pathways affected, and the standard experimental protocols used to characterize this activity.
Introduction
This compound is a non-opioid antitussive agent that also exhibits antimuscarinic and local anesthetic properties.[1] Its mechanism of action as a cough suppressant is primarily attributed to its agonist activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2][3][4] Understanding the specific interaction of this compound with the σ1 receptor and its downstream signaling consequences is crucial for the development of novel therapeutics targeting this system for a range of neurological and respiratory conditions.
Quantitative Pharmacological Data
The binding affinity of this compound for sigma receptors has been quantified through radioligand binding assays. The data highlights a notable selectivity for the σ1 subtype over the σ2 subtype.
| Ligand | Receptor Subtype | Preparation | Ki (nM) |
| This compound | σ1 | - | 41[5][6][7] |
| This compound | σ1 | Guinea-pig brain membrane | 75[5][6][7] |
| This compound | σ2 | - | 894[5][6][7] |
Core Signaling Pathway of Sigma-1 Receptor Agonism
The σ1 receptor functions as a ligand-operated intracellular chaperone.[8][9] In its inactive state, it forms a complex with the binding-immunoglobulin protein (BiP), another ER chaperone.[2][3] Upon stimulation by an agonist such as this compound, the σ1 receptor dissociates from BiP. This dissociation allows the activated σ1 receptor to interact with and modulate the function of various "client" proteins and ion channels.[10] A primary target is the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel that governs the release of calcium (Ca²⁺) from ER stores into the cytoplasm and mitochondria.[3][4][10][11] By modulating IP3R, σ1 receptor agonists can significantly influence intracellular Ca²⁺ homeostasis and signaling, impacting numerous cellular processes including neuronal excitability, cellular survival, and ER stress responses.[2][3][12]
Key Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro and in vivo assays.
In Vitro: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[5][12]
-
Tissue Preparation: Homogenized membranes from guinea pig liver or brain, or from cell lines expressing σ1 receptors (e.g., MDA-MB-468 cells).[8][12]
-
Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 8.0).[13]
-
Competitor: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled σ1 ligand (e.g., 1-10 µM Haloperidol) to saturate all specific binding sites.[13]
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Methodology:
-
Membrane Preparation: Tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined.[14]
-
Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in sequence: assay buffer, the membrane preparation, a specific concentration of the test compound (this compound), and a fixed concentration of [³H]-(+)-pentazocine (e.g., 1-3 nM).[13][14]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 2-6 hours at room temperature or 37°C).[13][15]
-
Termination & Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are quickly washed with ice-cold buffer.[14]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[14]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding (wells with excess haloperidol) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo: Citric Acid-Induced Cough Model
This model assesses the antitussive efficacy of compounds in conscious guinea pigs, a standard preclinical species for cough research.
Objective: To evaluate the ability of this compound to suppress cough reflexes induced by a chemical irritant.
Materials:
-
Animals: Male Hartley guinea pigs.[16]
-
Tussive Agent: Citric acid solution (e.g., 0.4 M) dissolved in 0.9% saline.[17]
-
Test Compound: this compound administered via a relevant route (e.g., oral or intraperitoneal).
-
Equipment: Whole-body plethysmography chamber, ultrasonic nebulizer, sound recording equipment.[17]
Methodology:
-
Acclimatization: Animals are first acclimatized to the plethysmography chambers.
-
Compound Administration: Guinea pigs are pre-treated with either vehicle or this compound at various doses, typically 30-60 minutes before the cough challenge.[17]
-
Cough Induction: Each unrestrained animal is placed individually in the chamber and exposed to an aerosol of 0.4 M citric acid generated by a nebulizer for a fixed period (e.g., 7-10 minutes).[9][17]
-
Cough Recording and Counting: The number of coughs is counted during the exposure and a short post-exposure period by trained observers who are blinded to the treatment groups. Cough sounds are often recorded simultaneously and can be verified by analyzing the characteristic acoustic signature using software.[17][18]
-
Data Analysis: The total number of coughs in the this compound-treated groups is compared to the vehicle-treated control group. The percentage inhibition of the cough response is calculated to determine the dose-dependent efficacy of the compound.
Conclusion
This compound demonstrates clear agonist activity at the sigma-1 receptor with nanomolar affinity and selectivity over the sigma-2 subtype. Its mechanism of action is consistent with the known function of the σ1 receptor as a chaperone that, upon agonist binding, dissociates from BiP to modulate downstream effectors like the IP3R, thereby influencing intracellular calcium signaling. The efficacy of this compound as an antitussive, demonstrated in preclinical models like the citric acid-induced cough challenge in guinea pigs, provides in vivo validation of this pharmacological activity. The protocols and pathways detailed herein form the basis for the continued investigation and development of σ1 receptor ligands for therapeutic use.
References
- 1. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pharmacological Profile of Pentoxyverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent with a multifaceted pharmacological profile. This technical guide provides an in-depth review of its core pharmacological characteristics, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The primary mechanism of this compound involves a dual action as a sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor antagonist.[1][2] This combination of activities contributes to its antitussive effects, alongside additional reported anticonvulsant and local anesthetic properties.[3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways associated with this compound's mechanism of action.
Mechanism of Action
This compound's antitussive effect is primarily attributed to its activity at two distinct receptor systems:
-
Sigma-1 (σ1) Receptor Agonism: this compound is a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][5] Activation of σ1 receptors is thought to modulate the cough reflex centrally, potentially within the nucleus tractus solitarius (NTS) of the brainstem, a key area for processing cough-related afferent signals.[3]
-
Muscarinic M1 Receptor Antagonism: The drug also acts as an antagonist at M1 muscarinic acetylcholine (B1216132) receptors.[1][2] This anticholinergic activity can contribute to its antitussive effect by reducing mucus secretion and promoting relaxation of the airway smooth muscle.[6][7]
Signaling Pathways
The binding of this compound to its target receptors initiates distinct downstream signaling cascades.
Caption: Sigma-1 Receptor Agonist Signaling Pathway.
Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the suppression of cough. Additionally, it exhibits anticonvulsant and local anesthetic properties.
| Parameter | Value | Species | Model | Reference |
| Receptor Binding Affinity (Ki) | ||||
| Sigma-1 (σ1) | 41 nM, 75 nM | Guinea Pig Brain | Radioligand Binding Assay | [8] |
| Sigma-2 (σ2) | 894 nM | Guinea Pig Brain | Radioligand Binding Assay | [8] |
| Receptor Activity (IC50) | ||||
| Sigma-1 (σ1) | 9 nM | - | - | [1] |
| Ion Channel Activity (IC50) | ||||
| hERG Potassium Channel | 3.0 µM | hERG-transfected cells | - | [3] |
| Antitussive Activity | Inhibited cough at 1-5 mg/kg (i.p.) | Guinea Pig | Citric Acid-Induced Cough | [3] |
| Anticonvulsant Activity | Protective effect in a dose-related manner | Mice and Rats | Maximal Electroshock-Induced Seizures | [3] |
Pharmacokinetics
This compound is readily absorbed after oral administration. It undergoes hepatic metabolism and is primarily excreted via the kidneys.
| Parameter | Value | Route | Species | Reference |
| Tmax (Time to Maximum Concentration) | ~1.2-2 hours | Oral | Human | [3][5] |
| 4 hours | Rectal | Human | [5] | |
| T1/2 (Elimination Half-life) | 2.3 hours | Oral | Human | [3] |
| Cmax (Maximum Concentration) | 62.28 ± 33.06 µg/L (25 mg dose) | Oral | Human | |
| AUC0-15 (Area Under the Curve) | 234.44 ± 130.01 µg.h.L-1 (25 mg dose) | Oral | Human | |
| Metabolism | Primarily via ester hydrolysis | - | Human | [5] |
| Excretion | 26.3% of total clearance via ester hydrolysis; 0.37% as unchanged drug | - | Human | [5] |
| Bioavailability | Oral bioavailability is less than rectal due to over 50% first-pass effect | Oral vs. Rectal | Human | [1] |
Experimental Protocols
Sigma-1 Receptor Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
A competitive binding assay is utilized to determine the affinity of this compound for sigma-1 receptors. The general protocol involves:
-
Tissue Preparation: Homogenates of a tissue rich in sigma-1 receptors, such as the guinea pig brain, are prepared.
-
Incubation: The tissue homogenate is incubated with a radiolabeled ligand known to bind to sigma-1 receptors (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Citric Acid-Induced Cough Model
This in vivo model is used to assess the antitussive efficacy of compounds.
-
Animal Model: Guinea pigs are commonly used as they have a well-characterized cough reflex.
-
Cough Induction: The animals are exposed to an aerosol of citric acid, which acts as a tussigen.
-
Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses prior to citric acid exposure.
-
Measurement: The number of coughs is counted for a defined period after exposure to the irritant.
-
Analysis: The dose-dependent reduction in the number of coughs is evaluated to determine the antitussive activity.
Maximal Electroshock Seizure (MES) Test
This model is employed to evaluate the anticonvulsant properties of a drug.
-
Animal Model: Mice or rats are used.
-
Stimulation: A brief electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.
-
Drug Administration: The test compound is administered at various doses prior to the electrical stimulation.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
Determination of Pharmacokinetic Parameters in Humans
-
Study Design: A randomized, crossover study design is typically employed with healthy volunteers.
-
Drug Administration: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, T1/2, and AUC.
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse effects are mild and include drowsiness, dizziness, and gastrointestinal disturbances such as nausea and dry mouth.[3][9] Due to its anticholinergic properties, it should be used with caution in patients with conditions that may be exacerbated by such effects.[9] A notable in vitro finding is the inhibition of the hERG potassium channel, which warrants consideration in the overall safety assessment.[3]
Conclusion
This compound is an effective antitussive agent with a well-defined pharmacological profile characterized by its dual activity as a sigma-1 receptor agonist and a muscarinic M1 receptor antagonist. Its pharmacokinetic properties support oral administration for the management of non-productive cough. Further research into the specific downstream signaling events and the clinical relevance of its anticonvulsant and local anesthetic properties may reveal additional therapeutic applications for this compound. The established preclinical and clinical methodologies provide a robust framework for the continued investigation and development of this compound and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant effects of pentoxifylline on seizures induced by pentylenetetrazole and maximal electroshock in male mice: The role of the nitrergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Pentoxyverine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Pentoxyverine, a non-opioid antitussive agent. The document details the chemical pathways, experimental protocols, and purification techniques essential for the production of this active pharmaceutical ingredient (API).
Introduction
This compound, also known as carbetapentane, is a centrally acting cough suppressant. Its chemical name is 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate. The citrate (B86180) salt of this compound is commonly used in pharmaceutical formulations. This guide will focus on the chemical synthesis of the this compound base and its subsequent purification.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A common pathway involves the preparation of the key intermediate, 1-phenylcyclopentanecarboxylic acid, followed by its esterification with 2-(2-diethylaminoethoxy)ethanol.
Synthesis of 1-Phenylcyclopentanecarboxylic Acid
A patented method for the synthesis of this intermediate is outlined below.
Experimental Protocol:
-
Step 1: Reaction Initiation
-
In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 230 ml of sodium hydrogen sulfite (B76179) solution and 0.15 mol of stannous chloride.
-
Control the stirring speed to 130-160 rpm and increase the temperature of the solution to 50-55 °C.
-
-
Step 2: Addition of Reactants
-
Slowly add 0.63 mol of phenylacetaldehyde (B1677652) and 0.71-0.73 mol of 1,4-diaminobutane.
-
Increase the solution temperature to 60-65 °C and continue stirring for 8-9 hours.
-
-
Step 3: Isolation of Intermediate
-
Add 230 ml of potassium bromide solution and decrease the temperature to 10-15 °C to precipitate an oily liquid.
-
Wash the intermediate product with propionitrile (B127096) (7-9 times).
-
-
Step 4: Cyclization and Reaction
-
Add the oily matter to 300 ml of a cyclohexane (B81311) solution.
-
Add 130 ml of potassium bromide solution, 0.23 mol of cuprous chloride, and 0.26 mol of potassium sulfite.
-
Increase the temperature to 150-160 °C and reflux for 7-8 hours.
-
-
Step 5: Purification and Crystallization
-
Add 2 L of sodium chloride solution and decolorize with a molecular sieve.
-
Filter the solution while hot.
-
Adjust the pH of the filtrate to 1-2 with oxalic acid to precipitate a white solid.
-
Perform suction filtration and wash the solid with a salt solution and toluene (B28343).
-
Dehydrate the solid using a dehydrating agent and recrystallize from nitromethane (B149229) to obtain crystalline 1-phenylcyclopentanecarboxylic acid[1].
-
Synthesis of this compound (Esterification)
The final step in the synthesis of this compound involves the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylaminoethoxy)ethanol. A common method is to first convert the carboxylic acid to its more reactive acid chloride derivative.
Experimental Protocol:
-
Step 1: Formation of the Acid Chloride
-
React 1-phenylcyclopentanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 1-phenyl-1-cyclopentanecarbonyl chloride. This reaction is typically performed in an inert solvent like toluene.
-
-
Step 2: Esterification Reaction
-
A mixture of 0.5 mol of 1-phenyl-1-cyclopentanecarbonyl chloride and 0.5 mol of 2-(2-diethylaminoethoxy)-ethanol in 300 mls of toluene is heated under reflux for 20 hours[2].
-
-
Step 3: Work-up
-
After reflux, the reaction mixture is made alkaline with an aqueous solution of sodium hydroxide (B78521) and then decanted[2].
-
The toluene layer is washed with water and concentrated in vacuo[2].
-
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Yield of Esterification | 85% | [2] |
| Boiling Point of this compound Base | 164 °C at 0.1 mm Hg | [2] |
Synthesis Pathway Diagram
References
An In-depth Technical Guide to the Chemical Properties of Pentoxyverine Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Pentoxyverine citrate (B86180), a non-opioid antitussive agent. The document details the physicochemical characteristics, including quantitative data presented in structured tables for ease of reference. Detailed experimental protocols for the determination of key chemical properties are provided. Furthermore, the guide elucidates the molecular mechanism of action of this compound citrate through its dual activity as a sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor antagonist. The associated signaling pathways are visualized using Graphviz diagrams to offer a clear representation of the drug's function at a molecular level.
Introduction
This compound, also known as carbetapentane, is a centrally acting cough suppressant utilized for the symptomatic relief of non-productive cough associated with conditions such as the common cold, bronchitis, and sinusitis.[1][2] Unlike opioid-based antitussives, this compound citrate does not carry a significant risk of dependence.[3] Its therapeutic effect is primarily attributed to its action on the cough center in the medulla oblongata.[4] This guide aims to provide a detailed technical resource on the chemical properties and mechanism of action of this compound citrate for professionals in the fields of pharmaceutical research and development.
Physicochemical Properties
This compound citrate is a white to off-white crystalline powder.[5] The following tables summarize its key physicochemical properties.
Table 1: General Chemical Properties of this compound Citrate
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate; 2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |
| CAS Number | 23142-01-0 | [1] |
| Molecular Formula | C₂₆H₃₉NO₁₀ | [6] |
| Molecular Weight | 525.59 g/mol | [6][7] |
| Appearance | White or almost white, crystalline powder | [5][7] |
Table 2: Quantitative Physicochemical Data of this compound Citrate
| Parameter | Value | Reference(s) |
| Melting Point | 90-95 °C | [1] |
| pKa (Strongest Basic) | 9.41 | |
| Solubility | ||
| Water | Freely soluble | [5][7] |
| Chloroform | Easily soluble | [1] |
| Ethanol (95%) | Freely soluble | [5] |
| Glacial Acetic Acid | Very soluble | [7] |
| Methanol | Freely soluble | [7] |
| Methylene Chloride | Soluble | [7] |
| Benzene | Insoluble | [1] |
| Diethyl Ether | Practically insoluble | [1][5] |
| Petroleum Ether | Insoluble | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of this compound citrate, based on established pharmacopeial and analytical methods.
Melting Point Determination
The melting point of this compound citrate can be determined using the capillary method.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
A small amount of finely powdered, dried this compound citrate is introduced into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 1°C per minute, starting from 5°C below the expected melting point.
-
The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded as the melting range.
-
Solubility Determination
The equilibrium solubility of this compound citrate can be determined using the shake-flask method.[8]
-
Apparatus: Stoppered flasks, mechanical shaker or agitator, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound citrate is added to a series of flasks containing the solvent of interest (e.g., water, ethanol).
-
The flasks are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the suspensions are allowed to stand to allow for the sedimentation of undissolved solid.
-
An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of this compound citrate in the filtrate is determined using a validated analytical method, such as HPLC-UV.
-
pKa Determination
The pKa of this compound citrate can be determined by potentiometric titration.[9][10]
-
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of this compound citrate is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
High-Performance Liquid Chromatography (HPLC) Assay
A stability-indicating HPLC method can be used for the assay and determination of related substances of this compound citrate.[11][12][13][14][15]
-
Apparatus: HPLC system with a Diode Array Detector (DAD), a C8 or C18 reversed-phase column.
-
Chromatographic Conditions (Example):
-
Column: Waters Symmetry C8 (3.9 × 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution using 0.025 M phosphoric acid and acetonitrile (B52724). The gradient starts at 10% acetonitrile and linearly increases to 60% over 10 minutes.[11]
-
Detection Wavelength: 210 nm.[11]
-
-
Procedure:
-
Standard Solution Preparation: A stock solution of this compound citrate of known concentration (e.g., 1000 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with distilled water to achieve a concentration range of 10–150 µg/mL.[11]
-
Sample Solution Preparation: The sample containing this compound citrate is dissolved and diluted with a suitable solvent to fall within the concentration range of the standard solutions.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.
-
Quantification: The peak area of this compound citrate in the sample chromatogram is compared with the peak areas from the standard solutions to determine the concentration.
-
Mechanism of Action and Signaling Pathways
This compound citrate exerts its antitussive effect through a dual mechanism of action in the central nervous system: agonism at the sigma-1 (σ1) receptor and antagonism at the muscarinic M1 receptor.[1][3][16]
Sigma-1 (σ1) Receptor Agonism
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[17] As an agonist, this compound binds to and activates the σ1 receptor. This activation is thought to modulate neuronal excitability and inhibit the cough reflex.[18][19]
Muscarinic M1 Receptor Antagonism
This compound also acts as an antagonist at the muscarinic M1 receptor.[1][3] M1 receptors are G-protein coupled receptors that, upon activation by acetylcholine (B1216132), stimulate the Gq signaling pathway.[5][20][21] By blocking this receptor, this compound inhibits the downstream signaling cascade that would otherwise lead to neuronal excitation.
Conclusion
This technical guide has provided a detailed examination of the chemical properties of this compound citrate, offering valuable quantitative data and experimental protocols for researchers and drug development professionals. The elucidation of its dual mechanism of action, involving both sigma-1 receptor agonism and muscarinic M1 receptor antagonism, provides a clear understanding of its pharmacological effects at the molecular level. The provided signaling pathway diagrams serve as a visual aid to comprehend the complex interactions that lead to its antitussive properties. This comprehensive overview is intended to support further research and development efforts related to this compound citrate and other antitussive agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Citrate used for? [synapse.patsnap.com]
- 3. altmeyers.org [altmeyers.org]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pKa and log p determination | PPTX [slideshare.net]
- 11. HPLC-DAD stability indicating determination of this compound citrate. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. labs.penchant.bio [labs.penchant.bio]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 21. Acetylcholine - Wikipedia [en.wikipedia.org]
The Antitussive Agent Pentoxyverine: A Technical Guide to its Discovery, Pharmacology, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent that has been in clinical use for the symptomatic relief of non-productive cough. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the drug's multifaceted mechanism of action, primarily involving sigma-1 receptor agonism and muscarinic M1 receptor antagonism. This document summarizes key quantitative data, outlines experimental methodologies from seminal preclinical studies, and presents visualized signaling pathways to offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Discovery and History
While the precise date and the specific researchers behind the initial discovery and synthesis of this compound (carbetapentane) are not extensively documented in readily available scientific literature, it emerged as a non-narcotic alternative to opioid-based cough suppressants. It has been marketed under various trade names, including Solotuss and in combination products like Certuss.[1] Historically, this compound was available over-the-counter in the United States for treating dry cough associated with conditions like the common cold, bronchitis, or sinusitis.[1][2] However, in 1987, the U.S. Food and Drug Administration (FDA) ruled that it was not generally recognized as safe and effective, leading to its removal from the over-the-counter market in the US.[2] Despite this, it has remained available in various formulations, including drops, suspensions, and suppositories, in other parts of the world.[1]
Pharmacological Profile
This compound's antitussive effect is attributed to a combination of central and peripheral actions.[3] It is a non-opioid agent and does not produce the significant respiratory depression associated with opioid antitussives.[4]
Mechanism of Action
The primary mechanism of action of this compound is believed to be its activity at two distinct receptor types:
-
Sigma-1 (σ1) Receptor Agonism: this compound is a potent agonist of the sigma-1 receptor.[1] This receptor is highly expressed in the central nervous system, including the cough center in the medulla oblongata and the nucleus tractus solitarius (NTS), which acts as a relay center for the cough reflex.[5] Agonism at the sigma-1 receptor is thought to suppress the cough reflex centrally.[6][7]
-
Muscarinic M1 Receptor Antagonism: this compound also acts as an antagonist at muscarinic M1 receptors.[1][4] In the respiratory tract, muscarinic receptors are involved in regulating airway smooth muscle tone and mucus secretion.[1][3][8] By blocking M1 receptors, this compound can contribute to bronchodilation and a reduction in mucus production, which can alleviate the stimulus for coughing.[1][3]
Beyond these primary mechanisms, this compound has also been reported to possess mild local anesthetic and spasmolytic properties, which may further contribute to its antitussive effects by reducing irritation in the airways.[1][3]
Pharmacokinetics
This compound is readily absorbed after oral administration.[3] Key pharmacokinetic parameters are summarized in the table below. The primary route of metabolism is ester hydrolysis, with the majority of the drug excreted by the kidneys.[2]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Cmax) | ~2 hours (oral) | [1] |
| Plasma Half-life (t½) | 2.3 hours (oral) | [1] |
| Metabolism | Primarily hepatic ester hydrolysis | [2] |
| Excretion | Renal | [3] |
Receptor Binding Affinity
This compound's affinity for its primary targets has been quantified in several studies. The reported values are presented in the table below.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Affinity | Reference |
| Sigma-1 (σ1) Receptor | IC50 = 9 nM | [1] |
| Sigma-1 (σ1) Receptor | Ki = 75 ± 28 nM | [5] |
| Muscarinic M1 Receptor | Antagonist | [1][4] |
Key Preclinical Experiments
A pivotal study by Brown et al. (2004) in the British Journal of Pharmacology elucidated the role of sigma-1 receptor agonism in the antitussive effect of this compound.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs were used.
-
Cough Induction: Conscious, unrestrained animals were placed in a whole-body plethysmograph and exposed to a nebulized solution of 0.4 M citric acid for 10 minutes to induce coughing.
-
Drug Administration: this compound and other sigma-1 receptor agonists were administered intraperitoneally (i.p.) 30 minutes prior to citric acid challenge. The sigma-1 receptor antagonist, BD 1047, was administered i.p. 15 minutes before the agonist.
-
Data Analysis: The number of coughs was recorded, and the percentage inhibition of the cough response was calculated.
Quantitative Data from Preclinical Studies
The following table summarizes the dose-dependent antitussive effect of this compound observed in the guinea pig model.
Table 3: Antitussive Effect of this compound in Guinea Pigs
| Drug | Dose (mg/kg, i.p.) | % Inhibition of Cough | Reference |
| This compound | 1 | ~20% | [6] |
| This compound | 3 | ~45% | [6] |
| This compound | 5 | ~60% | [6] |
The study also demonstrated that the antitussive effect of the sigma-1 agonist SKF-10,047 was reversed by the sigma-1 antagonist BD 1047, supporting the role of this receptor in mediating the antitussive action.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the central and peripheral actions of this compound.
Central Antitussive Pathway via Sigma-1 Receptor Agonism
Caption: Central antitussive action of this compound.
Peripheral Antitussive Pathway via Muscarinic M1 Receptor Antagonism
Caption: Peripheral action of this compound in the airways.
Clinical Studies
While this compound has been used clinically for many years, detailed protocols and results from large-scale, controlled clinical trials are not widely available in the public domain. One registered clinical trial (NCT01390922) is listed on ClinicalTrials.gov, but at the time of this writing, it does not have publicly posted results or a detailed study protocol.[9] The historical clinical experience and smaller studies have generally supported its efficacy for the symptomatic relief of non-productive cough, with a favorable side-effect profile compared to opioid antitussives.
Conclusion
This compound is a non-opioid antitussive agent with a dual mechanism of action involving central sigma-1 receptor agonism and peripheral muscarinic M1 receptor antagonism. Preclinical studies have provided quantitative evidence for its efficacy and the involvement of the sigma-1 receptor in its antitussive effect. While its early history is not well-documented and extensive clinical trial data is limited in the public domain, it represents an important pharmacological tool for studying the cough reflex and has a history of clinical use for the management of non-productive cough. Further research into the detailed signaling pathways and clinical efficacy could provide valuable insights for the development of novel antitussive therapies.
References
- 1. Role of M1 muscarinic receptor subtypes in mediating airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Pentoxyverine's Anticholinergic Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pentoxyverine
This compound, also known as carbetapentane, is a centrally acting cough suppressant utilized for the symptomatic relief of non-productive coughs.[2][3] Its mechanism of action is complex, involving both central and peripheral pathways.[4] The primary antitussive effect is believed to be mediated through its agonist activity at sigma-1 receptors.[1][2] Additionally, this compound exhibits local anesthetic and antimuscarinic properties.[2][3] The anticholinergic actions of this compound are thought to contribute to its therapeutic effect by reducing respiratory tract secretions and potentially inducing bronchodilation.[2][5]
Anticholinergic Properties of this compound
This compound is characterized as a muscarinic receptor antagonist, with a noted interaction at the M1 subtype.[1][2][5] Antagonism of muscarinic receptors by this compound is responsible for its anticholinergic side effects, which can include dry mouth, blurred vision, and urinary retention.[6] While the qualitative anticholinergic nature of this compound is established, specific quantitative data on its binding affinities (Ki) or functional inhibition (IC50 or pA2) for the various muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly accessible literature.
Receptor Binding Profile
While specific binding data for muscarinic receptors is lacking, data for this compound's affinity for sigma receptors has been reported and is provided here for context.
Table 1: this compound Sigma Receptor Binding Affinities
| Receptor Subtype | Ligand | Preparation | Ki (nM) |
| σ1 | This compound | - | 41[1][5][7] |
| σ2 | This compound | - | 894[1][5][7] |
| σ1 | This compound | Guinea-pig brain membrane | 75[1][5][7] |
Note: This table summarizes the available quantitative data on this compound's binding affinity for sigma receptors. A similar table would be used to present data on muscarinic receptor binding affinities if it were available.
Experimental Protocols for Assessing Anticholinergic Activity
The anticholinergic properties of a compound like this compound are typically characterized through a combination of in vitro receptor binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a drug for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).
-
Incubation: The membranes are incubated with a specific radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (Schild Analysis)
Functional assays measure the effect of a drug on a physiological response mediated by a specific receptor. Schild analysis is a classical pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist.
-
Tissue Preparation: An isolated tissue preparation that exhibits a contractile or relaxant response to a muscarinic agonist (e.g., guinea pig ileum, trachea) is mounted in an organ bath.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine (B1216132), carbachol) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibrium.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, this should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins. This compound's antagonism of the M1 receptor would primarily interfere with the Gq/11 signaling cascade.
Conclusion
This compound possesses acknowledged anticholinergic properties, primarily attributed to its antagonism of muscarinic receptors, with a specific mention of the M1 subtype. This activity likely contributes to its overall therapeutic profile as an antitussive agent. However, a significant gap exists in the publicly available scientific literature regarding the quantitative characterization of this compound's affinity for and functional antagonism of the different muscarinic receptor subtypes. Further research employing methodologies such as radioligand binding assays and Schild analysis is warranted to fully elucidate the anticholinergic profile of this compound. Such data would be invaluable for a more complete understanding of its mechanism of action, potential for drug-drug interactions, and the clinical implications of its anticholinergic effects. This guide provides the foundational knowledge and experimental framework for undertaking such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Pentoxyverine: A Technical Examination of its Central and Peripheral Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine (carbetapentane) is a non-opioid antitussive agent whose clinical efficacy is primarily attributed to its actions within the central nervous system (CNS). However, its pharmacological profile also includes effects on the peripheral nervous system (PNS). This technical guide provides a detailed examination of the dual central and peripheral mechanisms of this compound. It summarizes quantitative receptor binding data, outlines key experimental protocols for its study, and visualizes the underlying molecular pathways and experimental workflows. The primary central mechanism involves agonism at the sigma-1 (σ1) receptor and antagonism of muscarinic M1 receptors.[1][2][3] Peripherally, its effects are linked to local anesthetic properties, likely through the inhibition of voltage-gated sodium channels, and anticholinergic actions that may lead to bronchodilation.[2][4][5] A comprehensive understanding of these distinct yet potentially synergistic mechanisms is crucial for the rational development of novel antitussive therapies.
Central Nervous System (CNS) Effects
The principal antitussive action of this compound is mediated by its activity within the CNS, specifically targeting the cough center in the brainstem.[5][]
Core Mechanisms of Action
-
Sigma-1 (σ1) Receptor Agonism : this compound is a potent agonist of the σ1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][7] The σ1 receptor is highly expressed in the nucleus tractus solitarius (NTS) of the brainstem, a key region for processing afferent cough signals.[4][8] Agonism at this receptor is thought to modulate neuronal excitability and increase the threshold of the cough reflex.[2]
-
Muscarinic M1 Receptor Antagonism : The drug also acts as an antagonist at muscarinic M1 receptors.[1][2][3] This anticholinergic activity within the CNS may contribute to its cough-suppressing effects.[5]
Quantitative Data: Receptor Binding Affinities
The affinity of this compound for its primary central targets has been quantified through various radioligand binding assays.
| Target Receptor | Ligand Type | Ki (nM) | Species/Tissue | Reference |
| Sigma-1 (σ1) | Agonist | 9 (IC50) | Not Specified | [1] |
| Sigma-1 (σ1) | Agonist | 41 | Not Specified | [7][9][10] |
| Sigma-1 (σ1) | Agonist | 75 | Guinea-pig brain membrane | [7][9][10] |
| Sigma-1 (σ1) | Agonist | 75 ± 28 | Not Specified | [4][8] |
| Sigma-2 (σ2) | Agonist | 894 | Not Specified | [7][9][10] |
| Muscarinic M1 | Antagonist | - | - | [1][2][3] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
Determining the binding affinity (Ki) of this compound for the σ1 receptor is a fundamental experiment. A competitive binding assay is typically employed.
Objective : To determine the inhibition constant (Ki) of this compound for the σ1 receptor.
Materials :
-
Membrane preparation from a source with high σ1 receptor expression (e.g., guinea pig liver or MDA-MB-468 cells).[11][12]
-
Selective σ1 radioligand: [3H]-(+)-pentazocine.[11]
-
Unlabeled this compound (test compound).
-
Compound for determining non-specific binding (e.g., 10 µM Haloperidol).[11]
-
Binding buffer and 96-well plates.
-
Filtration apparatus and liquid scintillation counter.
Methodology :
-
Plate Preparation : Aliquot binding buffer, membrane homogenate (e.g., 100 µg protein/well), varying concentrations of unlabeled this compound, and a fixed concentration of [3H]-(+)-pentazocine (e.g., 3 nM) into a 96-well plate.[13]
-
Incubation : Incubate the plate for a sufficient time to reach equilibrium (e.g., 90 minutes at 37°C or 2 hours at room temperature).[11][14]
-
Filtration : Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) to separate bound from free radioligand.
-
Washing : Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CNS Signaling Pathway Visualization
Caption: CNS mechanism: this compound agonism at the σ1 receptor.
Peripheral Nervous System (PNS) Effects
In addition to its central actions, this compound exhibits effects on the peripheral nervous system that may contribute to its overall antitussive profile.[2][5]
Core Mechanisms of Action
-
Local Anesthetic Action : this compound has been described as having local anesthetic properties.[1][5][][8] This action is likely mediated through the inhibition of voltage-gated sodium (NaV) channels in peripheral sensory nerves of the airways.[4][8] By blocking these channels, this compound can reduce the transmission of afferent signals from cough receptors in the respiratory tract to the CNS.[5]
-
Anticholinergic/Spasmolytic Properties : The drug's antimuscarinic activity extends to the periphery.[1][2] This can result in bronchodilation (relaxation of bronchial smooth muscle) and a reduction in respiratory secretions, which can alleviate cough stimuli.[2][5][7]
Quantitative Data
Currently, specific quantitative data, such as IC50 values for NaV channel blockade by this compound, are not well-documented in the provided search results. Animal studies, however, demonstrate its efficacy.
| Study Type | Model | Effect | Reference |
| In vivo | Citric-acid-induced cough in guinea pigs | Inhibition of cough | [4] |
| In vivo | Ammonia-induced cough in mice | Inhibition of cough frequency | [7][9] |
| In vivo | Intrathecal administration in rats | Dose-dependent spinal blockade (sensory-selective) | [4] |
Experimental Protocol: Isolated Nerve Preparation for Local Anesthetic Activity
This ex vivo experiment assesses the nerve-blocking properties of a compound, indicative of local anesthetic action.
Objective : To evaluate the effect of this compound on compound action potential (CAP) in an isolated peripheral nerve.
Materials :
-
Isolated nerve preparation (e.g., frog sciatic nerve or rat vagus nerve).
-
Nerve chamber with stimulating and recording electrodes.
-
Physiological saline solution (e.g., Ringer's solution).
-
This compound solutions of varying concentrations.
-
Amplifier and oscilloscope/data acquisition system.
Methodology :
-
Nerve Dissection and Mounting : Carefully dissect the chosen nerve and mount it across the electrodes in the nerve chamber.
-
Perfusion : Continuously perfuse the nerve with oxygenated physiological saline solution at a constant temperature.
-
Baseline Recording : Deliver supramaximal electrical stimuli to the nerve and record the baseline compound action potential (CAP). The CAP represents the summed electrical activity of all axons in the nerve.
-
Drug Application : Replace the standard saline with a solution containing a known concentration of this compound and continue to perfuse.
-
Time-Course Recording : Record the CAP at regular intervals to observe the onset and magnitude of the nerve block.
-
Washout : Reintroduce the standard saline solution to observe the reversibility of the effect.
-
Data Analysis : Measure the amplitude of the CAP before, during, and after drug application. Calculate the percentage of inhibition for each concentration of this compound to determine its nerve-blocking potency.
PNS Experimental Workflow Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. altmeyers.org [altmeyers.org]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
An In-depth Technical Guide to the Pharmacokinetics of Oral vs. Rectal Pentoxyverine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentoxyverine, a non-opioid antitussive, is administered through both oral and rectal routes. The choice of administration route significantly impacts its pharmacokinetic profile, influencing its rate and extent of absorption, bioavailability, and plasma half-life. Notably, rectal administration circumvents a significant portion of the first-pass metabolism, leading to approximately twofold higher bioavailability compared to oral formulations.[1] This guide provides a detailed comparative analysis of the pharmacokinetics of this compound following oral and rectal administration, presents relevant experimental methodologies, and visualizes key processes to inform drug development strategies.
Comparative Pharmacokinetic Profiles
The administration route is a critical determinant of the pharmacokinetic behavior of this compound. Rectal delivery offers a distinct advantage in terms of bioavailability by partially avoiding hepatic first-pass metabolism.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for oral and rectal this compound, compiled from available data.
| Pharmacokinetic Parameter | Oral Administration | Rectal Administration | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | ~1.2 - 2.0 hours | ~4.0 hours | [1][][4] |
| Bioavailability (AUC) | Subject to >50% first-pass effect | Approx. 2-fold higher than oral | [1] |
| Elimination Half-life (t½) | ~2.3 hours | ~3.0 - 3.5 hours | [1] |
| Metabolism | Hepatic; primarily ester hydrolysis | Hepatic; primarily ester hydrolysis | [1][][5][6] |
| Excretion | Renal | Renal | [1][][5][7] |
Absorption
-
Oral: this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) reached in approximately 1.2 to 2 hours.[][4]
-
Rectal: When administered as a suppository, absorption is slower, with Cmax being reached after about four hours.[1][] The slower absorption is typical for suppository formulations, which depend on the melting of the base to release the active ingredient.[2]
Bioavailability and First-Pass Metabolism
A primary differentiator between the two routes is the impact of first-pass metabolism. After oral administration, this compound is subject to a significant first-pass effect in the liver, estimated to be over 50%.[1] Rectal administration allows the drug to be absorbed into the systemic circulation via the inferior and middle rectal veins, which drain directly into the inferior vena cava, thus partially bypassing the portal circulation and the liver.[2][8] This results in the bioavailability of rectal suppositories, as measured by the area under the curve (AUC), being approximately double that of oral forms.[1]
Metabolism and Excretion
Regardless of the administration route, this compound is metabolized in the liver.[5][6] The most significant metabolic pathway is ester hydrolysis, which accounts for 26.3% of the total renal clearance.[1][] The resulting metabolites and a small fraction of the unchanged drug (about 0.37%) are excreted via the kidneys.[1][]
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic studies. A validated, rapid, and sensitive liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) method has been established for its determination in human plasma.[9][10]
Bioanalytical Method for Plasma Sample Quantification
Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic analysis.
Methodology: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS).[9]
Protocol Steps:
-
Sample Preparation - Liquid-Liquid Extraction:
-
Chromatographic Separation (HPLC):
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., a 43:57 v/v ratio), with additives such as 0.4% glacial acetic acid and 4 mmol/L ammonium (B1175870) acetate.[9][10]
-
Injection: Inject the reconstituted sample into the HPLC system.
-
-
Detection (Mass Spectrometry):
-
Quantification:
-
Calibration Curve: Construct a calibration curve using known concentrations of this compound (e.g., linear range of 1.0-160.0 ng/mL).[9]
-
Data Analysis: Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve. The method demonstrates high absolute recovery (>80%) and acceptable precision (RSD <12.5%) and accuracy (RE within ±13.5%).[9]
-
Mechanism of Action Pathway
This compound exerts its antitussive effect by acting on the central nervous system, specifically the cough center in the brainstem.[1][5] Its mechanism involves a dual interaction with key receptors: it acts as an agonist at sigma-1 (σ₁) receptors and as an antagonist at muscarinic M₁ receptors.[1][13] This modulation increases the stimulus threshold required to trigger the cough reflex.
Conclusions and Implications for Drug Development
The choice between oral and rectal administration of this compound has profound pharmacokinetic consequences that are critical for drug development professionals.
-
Enhanced Bioavailability via Rectal Route: The rectal route's ability to partially bypass hepatic first-pass metabolism offers a significant advantage, nearly doubling the systemic exposure (AUC) compared to the oral route.[1] This is a key consideration for dose optimization and achieving therapeutic concentrations more efficiently.
-
Modified Absorption Profile: Oral administration provides a more rapid onset of action (Tmax ~1.2-2h) compared to the slower, more prolonged absorption from rectal suppositories (Tmax ~4h).[1][][4] This suggests that oral formulations may be preferable for acute cough relief, while rectal forms could be developed for sustained action or for patient populations where oral administration is not feasible (e.g., pediatric, geriatric, or nauseous patients).[14][15]
-
Formulation Strategy: For rectal formulations, the choice of suppository base and the inclusion of absorption enhancers are critical variables that can modulate the rate and extent of drug release and subsequent absorption.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 6. This compound | Dosing & Uses | medtigo [medtigo.com]
- 7. This compound [chemeurope.com]
- 8. Physiological and Pharmaceutical Considerations for Rectal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Quantification of this compound citrate in human plasma by LC-ESI/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. altmeyers.org [altmeyers.org]
- 14. Pharmacokinetics of rectal drug administration, Part I. General considerations and clinical applications of centrally acting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rectal route in the 21st Century to treat children - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Pentoxyverine Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent.[1][2] Its mechanism of action is multifaceted, involving interactions with several molecular targets.[3] Primarily, this compound functions as a potent agonist of the sigma-1 (σ1) receptor and an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 subtype.[4][5] Additionally, it has been shown to inhibit the hERG potassium channel, which is a critical consideration in safety pharmacology.[6][7] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological and toxicological profile of this compound.
Data Presentation: Quantitative In Vitro Data for this compound
The following table summarizes the key quantitative metrics for this compound's interaction with its primary molecular targets as reported in the literature.
| Target Receptor/Channel | Assay Type | Species/System | Quantitative Metric | Value | Reference(s) |
| Sigma-1 (σ1) Receptor | Radioligand Binding | Guinea Pig Brain Membranes | Kᵢ | 75 ± 28 nM | [7][8] |
| Radioligand Binding | N/A | Kᵢ | 41 nM | [8][9] | |
| Functional Assay | N/A | IC₅₀ | 9 nM | [4] | |
| Sigma-2 (σ2) Receptor | Radioligand Binding | N/A | Kᵢ | 894 nM | [8][9] |
| Muscarinic Receptor | Receptor Binding | N/A | Antagonist at M₁ subtype | Not specified | [4][5] |
| hERG Potassium Channel | Patch-Clamp Electrophysiology | hERG-transfected cells | IC₅₀ | 3.0 µM | [6][7] |
Experimental Protocols and Visualizations
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the sigma-1 receptor. The assay measures the displacement of a specific radioligand, such as [³H]-(+)-pentazocine, from the receptor by the test compound.[10][11]
Experimental Protocol
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue or membranes from cells expressing sigma-1 receptors (e.g., PC12 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[12]
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford).
-
-
Assay Procedure:
-
In a 96-well plate, combine the following in a total volume of 100-200 µL:
-
Membrane preparation (typically 50-100 µg of protein).
-
[³H]-(+)-pentazocine at a final concentration close to its Kᴅ (e.g., 2-5 nM).
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
For non-specific binding determination, add a high concentration of a non-labeled sigma-1 ligand like haloperidol (B65202) (e.g., 10 µM).[13]
-
-
Incubate the plate at room temperature for 120 minutes to reach equilibrium.[13]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
hERG Potassium Channel Inhibition Assay
This protocol outlines the manual patch-clamp electrophysiology method to assess the inhibitory effect of this compound on the hERG potassium channel, a critical assay for cardiac safety assessment.[14] The IC₅₀ value derived from this assay indicates the compound's potency in blocking the channel.[6]
Experimental Protocol
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media.[6]
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiology Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution).
-
Fabricate patch pipettes from borosilicate glass and fill them with an internal solution containing potassium ions.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current, which is the primary measurement.[15]
-
Record baseline hERG tail currents in the vehicle control solution.
-
-
Compound Application and Measurement:
-
Apply increasing concentrations of this compound (e.g., 0.1 µM to 30 µM) via the perfusion system, allowing the current to stabilize at each concentration.
-
Record the hERG tail current at each concentration. A known hERG blocker like Cisapride can be used as a positive control.[15]
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current for each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Intracellular Calcium Mobilization Assay
This functional assay can be used to characterize this compound's anticholinergic activity at Gq-coupled muscarinic receptors (e.g., M1). Antagonism of these receptors will inhibit the agonist-induced increase in intracellular calcium.
Experimental Protocol
-
Cell Culture and Plating:
-
Culture cells expressing the target muscarinic receptor (e.g., CHO-M1 cells) in the appropriate medium.
-
Seed the cells into black, clear-bottom 96-well microplates and allow them to adhere overnight.[16]
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[16][17]
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with the assay buffer to remove excess dye.[17]
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Prepare a compound plate with this compound at various concentrations (e.g., 2x final concentration).
-
Add the this compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind.
-
Prepare a plate with a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
Record a baseline fluorescence reading for 10-20 seconds.[16]
-
Add the agonist to the cell plate and immediately and continuously record the fluorescence signal for 1-2 minutes to capture the calcium transient.[18]
-
-
Data Analysis:
-
For each well, normalize the fluorescence signal by dividing the peak fluorescence (F) by the baseline fluorescence (F₀).
-
Determine the percentage of inhibition of the agonist response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC₅₀ value.
-
Cytochrome P450 (CYP2D6) Inhibition Assay
This protocol is designed to evaluate the potential of this compound to inhibit the activity of CYP2D6, a major drug-metabolizing enzyme. Inhibition of this enzyme can lead to drug-drug interactions.
Experimental Protocol
-
Reagent Preparation:
-
Use human liver microsomes (HLM) or recombinant human CYP2D6 enzyme as the enzyme source.[19]
-
Select a specific probe substrate for CYP2D6 (e.g., bufuralol (B1668043) or dextromethorphan).[19][20]
-
Prepare a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Procedure:
-
In microcentrifuge tubes, pre-incubate the enzyme source, buffer (e.g., potassium phosphate, pH 7.4), and varying concentrations of this compound (or a known inhibitor like quinidine (B1679956) as a positive control) at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP2D6 probe substrate.
-
After a brief pre-incubation, start the enzymatic reaction by adding the NADPH-regenerating system.[21]
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
Centrifuge the tubes to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Quantification and Data Analysis:
-
Analyze the formation of the specific metabolite (e.g., 1'-hydroxybufuralol) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.[20]
-
Cell Viability (Cytotoxicity) Assay
A cytotoxicity assay is essential to determine the concentration range of this compound that can be used in cell-based functional assays without causing cell death, which could lead to misleading results. The Neutral Red Uptake (NRU) assay is a common method.[22][23]
Experimental Protocol
-
Cell Plating:
-
Seed the cells to be used in functional assays (e.g., HEK293, CHO) in a 96-well flat-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., sodium lauryl sulfate).[22]
-
Incubate the plate for a period relevant to the planned functional assays (e.g., 24 hours).
-
-
Neutral Red Uptake:
-
Remove the treatment medium and add medium containing Neutral Red dye (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C to allow viable cells to take up the dye into their lysosomes.[22]
-
Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
-
Dye Extraction and Measurement:
-
Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%). This helps establish a non-cytotoxic concentration range for other assays.
-
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling mechanisms associated with this compound's primary targets.
References
- 1. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. What is this compound Citrate used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma Receptors [sigmaaldrich.com]
- 12. iris.unito.it [iris.unito.it]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 14. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Pentoxyverine in Animal Models of Cough Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the use of pentoxyverine, a non-opioid antitussive agent, in established animal models of cough research. The information is intended to guide the design and execution of preclinical studies evaluating the efficacy and mechanism of action of antitussive compounds.
Overview of this compound
This compound, also known as carbetapentane, is a centrally acting cough suppressant.[1] Its mechanism of action is primarily attributed to its activity as a sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor antagonist.[1] This dual action is thought to increase the threshold of the cough center in the brainstem.[1] Animal studies have demonstrated its efficacy in models of chemically induced cough.
Animal Models for this compound Efficacy Testing
Two primary animal models have been utilized to evaluate the antitussive effects of this compound: the citric acid-induced cough model in guinea pigs and the ammonia-induced cough model in mice.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used and reliable model for screening potential antitussive drugs. Citric acid aerosol inhalation irritates the upper airways, triggering a cough reflex.
Ammonia-Induced Cough in Mice
Exposure to ammonia (B1221849) vapor can also induce a cough response in mice. This model is another tool for assessing the efficacy of centrally and peripherally acting antitussives.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in suppressing cough in these animal models.
Table 1: Efficacy of Intraperitoneal this compound in the Citric Acid-Induced Cough Model in Guinea Pigs
| Dose (mg/kg, i.p.) | Mean Number of Coughs | Percent Inhibition (%) | Reference |
| Vehicle Control | 25.4 ± 2.1 | 0 | [2] |
| 1 | 17.8 ± 1.8 | ~30 | [2] |
| 3 | 12.7 ± 1.5 | ~50 | [2] |
| 5 | 7.6 ± 1.2 | ~70 | [2][3] |
Data are presented as mean ± standard error of the mean (SEM). Percent inhibition is calculated relative to the vehicle control group.
Table 2: Efficacy of Oral this compound in the Ammonia-Induced Cough Model in Mice
| Treatment | Dose (mg/kg, p.o.) | Latent Period of Cough (% of Control) | Cough Frequency (% Inhibition) | Reference |
| Vehicle Control | - | 100 | 0 | Inferred from study design |
| This compound | 50 | 221.7 | 45.5 | (Data derived from a study where this compound was a positive control) |
This data is based on a study where this compound was used as a positive control. The exact baseline values for the control group were not provided.
Experimental Protocols
Protocol for Citric Acid-Induced Cough in Guinea Pigs
This protocol is synthesized from established methodologies for this model.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
This compound citrate
-
Vehicle (e.g., sterile saline)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
Sound recording equipment
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmography chamber for at least 10 minutes before the experiment.
-
Drug Administration: Administer this compound (1-5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to the citric acid challenge.[4]
-
Cough Induction: Place the guinea pig in the whole-body plethysmography chamber.[5] Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a period of 7 minutes.[5]
-
Cough Recording: Record the number of coughs for a total of 14 minutes (7 minutes during exposure and 7 minutes post-exposure).[5] Coughs are identified by their characteristic sound and the associated pressure changes within the plethysmograph.
-
Data Analysis: The primary endpoint is the total number of coughs. The percentage of cough inhibition is calculated using the formula: ((Coughs in Vehicle - Coughs in Treatment) / Coughs in Vehicle) x 100.
Protocol for Ammonia-Induced Cough in Mice
This protocol is based on methodologies for ammonia-induced cough in rodents.
Materials:
-
Male albino mice (25-30 g)
-
This compound citrate
-
Vehicle (e.g., distilled water)
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 0.1 N)
-
Glass chamber (desiccator)
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (50 mg/kg) or vehicle orally (p.o.) 60 minutes prior to the ammonia challenge.
-
Cough Induction: Place each mouse individually into a glass chamber containing a cotton ball soaked with a specified volume of ammonium hydroxide solution.
-
Observation: Record the time to the first cough (latent period) and the total number of coughs over a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the latent period and the frequency of coughs between the control and this compound-treated groups. The percentage of cough inhibition can be calculated as described for the guinea pig model.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Antitussive Action
This compound is understood to exert its antitussive effect through a dual mechanism involving central neuromodulation. It acts as an agonist at the sigma-1 (σ1) receptor and an antagonist at the muscarinic M1 receptor, both of which are expressed in the nucleus tractus solitarius (NTS) of the brainstem, a key region for processing the cough reflex.[1][6]
-
Sigma-1 Receptor Agonism: Activation of σ1 receptors in the NTS is thought to inhibit the excitability of neurons that relay the cough signal, thereby suppressing the cough reflex.[6]
-
Muscarinic M1 Receptor Antagonism: Blockade of M1 receptors can reduce cholinergic neurotransmission, which is also implicated in the central regulation of the cough reflex.
Experimental Workflow for Evaluating this compound in the Guinea Pig Model
The following diagram illustrates the typical workflow for assessing the antitussive efficacy of this compound using the citric acid-induced cough model in guinea pigs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentoxyverine Dosage for Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent utilized for the symptomatic relief of non-productive coughs associated with conditions like the common cold.[1] Its mechanism of action is multifaceted, involving both central and peripheral pathways.[2] In preclinical research, rodent models are essential for evaluating the efficacy and safety of antitussive compounds. These application notes provide a summary of relevant dosages and a detailed protocol for assessing the antitussive activity of this compound in a standard rodent model.
Mechanism of Action
This compound suppresses the cough reflex through a combination of central and peripheral actions. Centrally, it acts on the cough center located in the medulla oblongata.[3] It functions as an agonist at sigma-1 (σ₁) receptors and an antagonist at muscarinic M₁ receptors.[1] Peripherally, this compound exhibits anticholinergic (atropine-like) and mild local anesthetic properties, which may help reduce irritation and secretions in the respiratory tract.[4]
Data Presentation: this compound Dosage in Rodents
The following tables summarize key quantitative dosage data for this compound from rodent studies. Table 1 outlines the median lethal dose (LD₅₀) values, which are critical for understanding the acute toxicity profile of the compound. Table 2 provides information on an effective dose used in an antitussive study.
Table 1: Acute Toxicity (LD₅₀) of this compound in Rodents
| Species | Route of Administration | LD₅₀ (mg/kg) | Citation(s) |
|---|---|---|---|
| Rat | Oral | 810 | [1][2][5] |
| Intraperitoneal | 123 | [2] | |
| Subcutaneous | 1250 | [2] | |
| Intravenous | 34 | [2] | |
| Intramuscular | 580 | [2] |
| Mouse | Oral | 230 |[2] |
Table 2: Effective Antitussive Dose of this compound in a Rodent Model
| Species | Experimental Model | Route of Administration | Effective Dose (mg/kg) | Effect | Citation(s) |
|---|
| Rodent | Ammonia-Induced Cough | Oral | 50 | Increased cough latency and reduced cough frequency. |[6] |
Experimental Protocols
Protocol: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes a standard method for evaluating the antitussive efficacy of this compound by inducing cough in guinea pigs with a citric acid aerosol. This is a widely used and reliable model for preclinical antitussive drug screening.
1. Animals
-
Species: Male Hartley guinea pigs.
-
Weight: 300-350 g.
-
Acclimatization: Animals should be housed for at least one week prior to the experiment under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Materials and Reagents
-
This compound citrate (B86180)
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Citric Acid (for preparing a 0.4 M solution)
-
Whole-body plethysmograph chamber
-
Nebulizer (particle size ~0.5 to 5.0 µm)
-
Air pump
-
Sound recording equipment and/or specialized software for cough detection and analysis.
-
Oral gavage needles
3. Drug Preparation
-
Prepare a stock solution of this compound citrate by dissolving it in the chosen vehicle.
-
Further dilutions can be made from the stock solution to achieve the desired final concentrations for dosing. The solution should be prepared fresh on the day of the experiment.
4. Experimental Procedure
-
Step 1: Acclimatization to Chamber: Prior to the test day, individually acclimate each guinea pig to the whole-body plethysmograph chamber to minimize stress-induced artifacts.
-
Step 2: Dosing: Administer this compound or the vehicle control to the respective groups via oral gavage. A typical pre-treatment time is 30 to 60 minutes before the cough challenge.
-
Step 3: Cough Induction: Place a single animal in the plethysmograph chamber and allow it to settle for a 5-10 minute equilibration period.
-
Step 4: Exposure: Connect the nebulizer to the chamber and expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 10 minutes).
-
Step 5: Recording: Throughout the exposure period, record the number of coughs. Coughs can be identified by their characteristic sound and the associated sharp pressure changes within the chamber, which can be captured by the plethysmograph software. Audio recordings should be used for validation.
5. Data Analysis
-
Primary Endpoints: The two primary endpoints are:
-
Cough Frequency: The total number of coughs recorded during the observation period.
-
Cough Latency: The time from the start of the citric acid exposure to the first cough.
-
-
Statistical Analysis: Compare the cough frequency and latency between the this compound-treated groups and the vehicle control group. A significant reduction in cough frequency and a significant increase in cough latency indicate an antitussive effect. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test or a Kruskal-Wallis test) to determine significance (p < 0.05). The results can be expressed as the percentage inhibition of the cough reflex compared to the control group.
References
Quantitative Analysis of Pentoxyverine: A Compendium of Analytical Methodologies
Introduction
Pentoxyverine, also known as carbetapentane, is a non-narcotic antitussive agent utilized for the suppression of coughs associated with conditions like the common cold.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and toxicological analysis. This document provides detailed application notes and protocols for various analytical methods employed for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound in pharmaceutical preparations.[2] The method offers good sensitivity, reproducibility, and a relatively short analysis time.[2]
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Linearity Range | 80 - 640 µg/mL | 10 - 150 µg/mL | 10 - 40 µg/mL |
| Correlation Coefficient (r) | 0.9999 | > 0.9998 | Not Specified |
| Limit of Detection (LOD) | 8 µg/mL | Not Specified | 0.0379 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.1262 µg/mL |
| Recovery | Good percentage assay and mean added recovery | > 97.7% | 100.23% |
| Relative Standard Deviation (RSD) | < 2% | Not Specified | Not Specified |
Experimental Protocol: HPLC-UV for Pharmaceutical Formulations[2]
This protocol describes the quantification of this compound in cough preparations using a reversed-phase HPLC method with UV detection.
1. Instrumentation and Materials
-
Waters 600E liquid chromatograph
-
Waters-U6K Millipore Injector
-
Waters 486 tunable absorbance detector
-
Waters 746 data module
-
Lichrosphere 100 RP-18 column (5 µm, 15 cm x 4.6 mm i.d.)
-
Methanol (HPLC grade)
-
Ammonia (B1221849) (25% w/w)
-
This compound citrate (B86180) reference standard
2. Chromatographic Conditions
-
Mobile Phase: Methanol and 25% w/w ammonia (99.2 : 0.8, v/v)
-
Flow Rate: 1.2 mL/min (isocratic)
-
Detection: UV at 258 nm
-
Temperature: Ambient
-
Injection Volume: Not specified
-
Analysis Time: 4.5 min
3. Standard Solution Preparation
-
Prepare a stock solution of this compound citrate in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the concentration range of 80 µg/mL to 640 µg/mL.
4. Sample Preparation (for Cough Syrup)
-
Accurately measure a volume of the cough preparation.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
5. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area ratio against concentration.
-
Inject the prepared sample solution.
-
Quantify the this compound content in the sample using the calibration curve.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound Quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound and its metabolites, particularly in biological samples like urine, often in toxicological investigations.[5][6]
Experimental Protocol: GC-MS for Metabolite Identification in Urine[5]
This protocol outlines the general steps for the analysis of this compound and its metabolites in urine samples.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Extraction solvents (e.g., liquid-liquid extraction)
-
Derivatizing agents (e.g., for acetylation), if necessary
2. Sample Preparation
-
Extraction: Perform a liquid-liquid extraction of the urine sample to isolate this compound and its metabolites.
-
Derivatization (Optional): For some metabolites, acetylation may be performed to improve chromatographic properties and mass spectral fragmentation.
3. GC-MS Conditions
-
GC Column: Appropriate capillary column for drug analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Ionization Mode: Electron Ionization (EI) and Chemical Ionization (CI) can be used.[5][6]
-
Mass Analyzer: Quadrupole or other suitable mass analyzer.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
4. Analysis
-
Inject the prepared extract into the GC-MS system.
-
Identify this compound and its metabolites by comparing their retention times and mass spectra with reference standards or library data.
-
For quantification, create a calibration curve using a suitable internal standard.
Workflow for GC-MS Analysis of this compound Metabolites
Caption: Workflow for this compound Metabolite Analysis by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological matrices such as human plasma, making it ideal for pharmacokinetic and bioequivalence studies.[7][8]
Quantitative Data Summary for LC-MS/MS Method[8]
| Parameter | Value |
| Linearity Range | 1.0 - 160.0 ng/mL |
| Inter- and Intra-precision (RSD) | < 12.5% |
| Accuracy (RE) | ± 13.5% |
| Absolute Recovery | > 80% |
Experimental Protocol: LC-ESI-MS for Human Plasma[8]
This protocol details a method for the quantification of this compound citrate in human plasma.
1. Instrumentation and Materials
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Ethyl acetate (B1210297) for extraction.
-
Methanol and water with 0.4% glacial acetic acid and 4 mmol/L ammonium (B1175870) acetate for the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Methanol and water (containing 0.4% glacial acetic acid and 4 mmol/L ammonium acetate) (43:57, v/v).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
3. Standard and Sample Preparation
-
Standard Solutions: Prepare calibration standards in blank plasma.
-
Sample Preparation: Extract this compound from plasma samples using ethyl acetate.
4. Analysis
-
Inject the extracted samples into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantify this compound concentration using a calibration curve constructed from the analysis of the plasma standards.
Workflow for LC-MS/MS Analysis of this compound in Plasma
Caption: Workflow for this compound Quantification in Plasma by LC-MS/MS.
Spectrophotometry
Spectrophotometric methods provide a simple, cost-effective, and rapid approach for the quantification of this compound, particularly in pharmaceutical formulations.[1][9][10] These methods are often based on the formation of a colored ion-pair complex between the drug and a dye.[1][9][10]
Quantitative Data Summary for Spectrophotometric Methods[9]
| Reagent | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Bromocresol Green (BCG) | up to 42.05 | Not Specified | Not Specified |
| Bromophenol Blue (BPB) | up to 42.05 | Not Specified | Not Specified |
| Bromothymol Blue (BTB) | up to 42.05 | Not Specified | Not Specified |
| Bromocresol Purple (BCP) | up to 42.05 | Not Specified | Not Specified |
| Bromochlorophenol Blue (BChPB) | up to 42.05 | 0.22 | 0.72 |
| Bromoxylenol Blue (BXB) | up to 42.05 | Not Specified | Not Specified |
Experimental Protocol: Ion-Pair Spectrophotometry[9]
This protocol describes the quantification of this compound citrate by forming a colored ion-pair with a sulfonephthalein dye.
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer.
-
Sulfonephthalein dyes (e.g., bromocresol green, bromophenol blue).
-
Nonpolar solvents (chloroform, dichloromethane, acetonitrile).
-
This compound citrate reference standard.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound citrate.
-
Prepare a series of working standard solutions by appropriate dilution.
3. Procedure
-
To a set of standard solutions, add a specific volume of the sulfonephthalein dye solution.
-
Extract the formed yellow ion-pair complex into a nonpolar solvent.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorption (λmax) against a reagent blank.
4. Analysis
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same manner as the standards.
-
Measure the absorbance of the sample and determine the concentration from the calibration curve.
Workflow for Spectrophotometric Analysis of this compound
Caption: Workflow for this compound Quantification by Spectrophotometry.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. HPLC-DAD stability indicating determination of this compound citrate. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound metabolites in urine using GC/MS after intoxication with Silomat cough drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Quantification of this compound citrate in human plasma by LC-ESI/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction-free spectrophotometric assay of the antitussive drug this compound citrate using sulfonephthalein dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ju.edu.sa [ju.edu.sa]
Application Notes and Protocols: Pentoxyverine for Inducing Sigma-1 Receptor Response In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine, also known as carbetapentane, is a non-opioid antitussive agent that has been identified as a potent and selective agonist for the sigma-1 receptor (S1R). The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular processes including signal transduction, cellular stress responses, and neuronal plasticity. These application notes provide a comprehensive overview of in vitro methodologies to characterize the interaction of this compound with the sigma-1 receptor and to elucidate its functional consequences.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Ligand | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |
| This compound | σ₁ | Not specified | Not specified | 41 | [1][2] |
| This compound | σ₁ | Guinea-pig brain membrane | Not specified | 75 | [1][2] |
| This compound | σ₂ | Not specified | Not specified | 894 | [1][2] |
Signaling Pathways and Experimental Workflows
Activation of the sigma-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the mechanism of action of this compound and its potential therapeutic applications.
Caption: Sigma-1 Receptor Signaling Cascade Activated by this compound.
Caption: General Experimental Workflow for In Vitro Characterization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-(+)-pentazocine.[3]
Materials:
-
Cell Membranes: Guinea pig brain membranes or membranes from cells overexpressing the sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compound: this compound citrate.
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol measures the effect of this compound on intracellular calcium levels, a key downstream event of sigma-1 receptor activation.[4][5]
Materials:
-
Cell Line: A suitable cell line expressing the sigma-1 receptor (e.g., SH-SY5Y, PC12, or primary neurons).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
This compound citrate.
-
Sigma-1 Receptor Antagonist (for control): e.g., BD-1063.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Balanced Salt Solution (BSS): e.g., Hanks' Balanced Salt Solution (HBSS).
-
Pluronic F-127.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in BSS containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with BSS to remove extracellular dye.
-
Compound Addition:
-
Add BSS to each well.
-
For antagonist control wells, pre-incubate with a sigma-1 receptor antagonist for 15-30 minutes.
-
Add varying concentrations of this compound to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring fluorescence using a plate reader or microscope.
-
For Fura-2 AM, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
For Fluo-4 AM, measure fluorescence intensity with excitation at ~490 nm and emission at ~520 nm.
-
Record a baseline fluorescence before adding the compound and then monitor the change in fluorescence over time after compound addition.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration or fluorescence intensity in response to this compound.
-
Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Protocol 3: Neurite Outgrowth Assay
This assay assesses the effect of this compound on neuronal differentiation and neurite extension, a process in which the sigma-1 receptor is implicated.[6][7]
Materials:
-
Cell Line: PC12 cells or other neuronal cell lines capable of differentiation (e.g., SH-SY5Y).
-
Nerve Growth Factor (NGF): To induce differentiation.
-
This compound citrate.
-
Cell Culture Medium: e.g., DMEM with horse serum and fetal bovine serum.
-
Collagen-coated culture plates.
-
Fixative: 4% paraformaldehyde in PBS.
-
Staining Reagents: Phalloidin (B8060827) for actin filaments or an antibody against a neuronal marker like βIII-tubulin, and a nuclear counterstain like DAPI.
-
Microscope with imaging software for analysis.
Procedure:
-
Cell Plating: Plate PC12 cells on collagen-coated plates at a low density to allow for neurite extension.
-
Differentiation and Treatment:
-
After 24 hours, replace the medium with a low-serum medium containing a sub-optimal concentration of NGF (to allow for potentiation by the test compound).
-
Add varying concentrations of this compound to the wells. Include a positive control (optimal NGF concentration) and a negative control (NGF-free medium).
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS (if using antibody staining).
-
Stain the cells with a fluorescently labeled phalloidin or a primary antibody against a neuronal marker followed by a fluorescently labeled secondary antibody. Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Acquire images of multiple fields per well using a fluorescence microscope.
-
Use image analysis software to quantify neurite outgrowth. Common parameters include:
-
Percentage of cells with neurites (defined as a process longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between the different treatment groups.
-
Plot the measured parameter against the logarithm of the this compound concentration to determine the EC₅₀ for neurite outgrowth potentiation.
-
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca(2+) signaling via sigma(1)-receptors: novel regulatory mechanism affecting intracellular Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 7. criver.com [criver.com]
Application Notes and Protocols for Pentoxyverine Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent. Beyond its well-established cough-suppressing effects, preclinical studies have revealed its potential as an anticonvulsant and local anesthetic. These pharmacological activities are primarily attributed to its function as a sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor antagonist. This document provides detailed application notes and protocols for the administration of this compound in key preclinical models to facilitate further research and drug development.
Data Presentation
Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Rat | Oral | 50 | 2800 ± 100 | 0.55 | ~77% Bioavailability | 2.5 ± 0.6 | [1] |
| Rat | Intravenous | 50 | - | - | - | 0.9 ± 0.2 | [1] |
| Rat | Intraperitoneal | 75 | - | 0.55 | - | 1.4 ± 0.2 | [1] |
Toxicological Data
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | >2000 | [1] |
| Rat | Intraperitoneal | >1098 | [1] |
| Mouse | Not Specified | 30 (lethal dose) | [2] |
Experimental Protocols
Antitussive Effect in a Citric Acid-Induced Cough Model (Guinea Pig)
This protocol outlines the methodology to assess the antitussive properties of this compound in guinea pigs, a standard model for cough research.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound citrate (B86180)
-
Vehicle (e.g., 0.9% sterile saline)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Audio recording equipment
Procedure:
-
Acclimatization: Acclimate guinea pigs to the plethysmograph chamber for at least 30 minutes daily for 2-3 days prior to the experiment to minimize stress.
-
Drug Administration:
-
Prepare a stock solution of this compound citrate in the chosen vehicle.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Doses can be selected based on literature, typically ranging from 1 to 30 mg/kg.
-
-
Cough Induction:
-
Data Acquisition and Analysis:
-
Record the number of coughs during the citric acid challenge and for a defined period immediately following (e.g., 5-10 minutes).
-
Coughs can be identified by their characteristic sound and associated pressure changes within the plethysmograph.
-
Calculate the percentage of cough inhibition for each dose of this compound compared to the vehicle control group.
-
Experimental Workflow:
Anticonvulsant Effect in a Maximal Electroshock (MES) Seizure Model (Mouse)
This protocol describes the procedure to evaluate the anticonvulsant activity of this compound using the MES model in mice, which is predictive of efficacy against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
This compound citrate
-
Vehicle (e.g., 0.9% sterile saline)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Electrode solution (e.g., 0.9% saline)
Procedure:
-
Drug Administration:
-
Prepare a stock solution of this compound citrate in the chosen vehicle.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Doses can be selected based on literature, with a minimal effective dose reported around 100 mg/kg for a similar compound, pentoxifylline (B538998).[6][7]
-
-
Seizure Induction:
-
At the time of predicted peak effect (e.g., 30 minutes post-i.p. injection), apply a drop of topical anesthetic to the eyes of the mouse.
-
Apply a drop of electrode solution to the corneal electrodes.
-
Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (THEL), characterized by the rigid extension of the hindlimbs.
-
The absence of THEL is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from THEL at each dose of this compound.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
References
- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant effects of pentoxifylline on seizures induced by pentylenetetrazole and maximal electroshock in male mice: The role of the nitrergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant effects of pentoxifylline on seizures induced by pentylenetetrazole and maximal electroshock in male mice: The role of the nitrergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for the GC/MS Analysis of Pentoxyverine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine, also known as carbetapentane, is a non-opioid antitussive agent used for the symptomatic relief of cough. Understanding its metabolic fate is crucial for drug development, clinical toxicology, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the GC/MS analysis of this compound and its metabolites in urine.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body, primarily through hydrolysis of the ester group, N-dealkylation of the diethylaminoethyl side chain, and hydroxylation of the cyclopentyl or phenyl ring. The major metabolic pathways include:
-
Ester Hydrolysis: The ester bond in this compound is cleaved to form 1-phenylcyclopentanecarboxylic acid and 2-(2-diethylaminoethoxy)ethanol.
-
N-De-ethylation: One or both ethyl groups are removed from the tertiary amine.
-
Ring Hydroxylation: A hydroxyl group is introduced onto the cyclopentyl or phenyl ring.
These primary metabolic transformations can be followed by further conjugation reactions prior to excretion.
Figure 1: Metabolic pathway of this compound.
Experimental Workflow
The general workflow for the GC/MS analysis of this compound and its metabolites from a urine sample involves sample preparation (extraction and derivatization), followed by GC/MS analysis and data processing.
Figure 2: Experimental workflow for GC/MS analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of this compound and its metabolites in urine.[1][2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Objective: To extract this compound and its metabolites from the urine matrix.
Materials:
-
Urine sample
-
Sodium hydroxide (B78521) solution (2 M)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 5 mL of the urine sample into a 15 mL centrifuge tube.
-
Add 1 mL of 2 M sodium hydroxide solution to basify the sample (pH > 9).
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization or direct reconstitution for GC/MS analysis.
Derivatization: Acetylation
Objective: To improve the chromatographic properties and mass spectral fragmentation of polar metabolites containing hydroxyl or amino groups.
Materials:
-
Dried extract from LLE
-
Acetic anhydride (B1165640)
-
Pyridine
-
Heating block or water bath
Protocol:
-
To the dried extract, add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Cap the tube tightly and vortex briefly to mix.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC/MS injection.
GC/MS Analysis Parameters
The following are typical GC/MS parameters for the analysis of this compound and its metabolites.[1]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) and/or Chemical Ionization (CI) |
| EI Source Energy | 70 eV |
| CI Reagent Gas | Methane or Isobutane |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan |
Data Presentation
The following tables summarize the key mass spectral data for the identification of this compound and its major metabolites.
Table 1: GC/MS Data for this compound and its Underivatized Metabolites
| Compound | Retention Time (min) (approx.) | Key Mass Spectral Fragments (m/z) - EI Mode |
| This compound | 15.2 | 333 (M+), 232, 145, 100, 86 |
| N-Desethylthis compound | 14.8 | 305 (M+), 232, 117, 72 |
| Hydrolyzed this compound | 12.5 | 204 (M+ of methyl ester derivative), 145, 105 |
| Hydroxylated this compound | 15.5 | 349 (M+), 248, 145, 100, 86 |
Table 2: GC/MS Data for Acetylated Metabolites of this compound
| Compound | Retention Time (min) (approx.) | Key Mass Spectral Fragments (m/z) - EI Mode |
| Acetylated Hydrolyzed this compound (Alcohol part) | 13.1 | 173 (M+), 114, 86 |
| Acetylated Hydroxylated this compound | 16.0 | 391 (M+), 332, 290, 145, 100, 86 |
| Acetylated N-Desethyl-Hydroxylated this compound | 15.8 | 363 (M+), 304, 290, 117, 72 |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions used. The mass spectral fragments listed are characteristic ions that can be used for identification.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the GC/MS analysis of this compound and its metabolites in urine. The provided methodologies for sample preparation, derivatization, and GC/MS analysis, along with the summary of key mass spectral data, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The use of both underivatized and derivatized analysis allows for a comprehensive metabolic profile.
References
Application Note: HPLC-DAD Stability-Indicating Determination of Pentoxyverine Citrate
Introduction
Pentoxyverine citrate (B86180) is a non-opioid antitussive agent used for the symptomatic relief of dry cough. To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. This application note describes a validated stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the determination of this compound citrate in bulk drug and pharmaceutical dosage forms. The method is proven to be specific, accurate, precise, and robust for its intended purpose.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the validation of the HPLC-DAD method for this compound citrate.
Table 1: Chromatographic Conditions [1][2][3]
| Parameter | Condition |
| Column | Waters Symmetry C8 (3.9 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.025 M phosphoric acid and acetonitrile |
| Initially 10% acetonitrile, linearly increased to 60% in 10 minutes | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time of this compound Citrate | Approximately 7.03 min |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | Complies |
| Theoretical Plates | ≥ 2000 | Complies |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Complies |
Table 3: Method Validation Parameters [2][3]
| Parameter | Result |
| Linearity Range | 10–150 µg/mL |
| Correlation Coefficient (r²) | > 0.9998 |
| Limit of Detection (LOD) | 3.79 x 10⁻² µg/mL[4] |
| Limit of Quantification (LOQ) | 12.62 x 10⁻² µg/mL[4] |
| Accuracy (Recovery) | 97.7% - 100.23%[2][4] |
| Precision (RSD) | < 2% |
Table 4: Forced Degradation Study Results [2]
| Stress Condition | Conditions | % Degradation | Degradation Products' Retention Time(s) (min) |
| Acid Hydrolysis | 1 M HCl at 100°C for 1 hour | ~37% | 11.03 |
| Base Hydrolysis | 1 M NaOH at room temperature for 1 hour | ~26% | 11.03, 14.54 |
| Oxidative Degradation | 5% H₂O₂ at room temperature | Minimal | - |
| Thermal Degradation | Dry heat | Minimal | - |
Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Citrate Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.[2][3]
-
Sample Solution (for Syrup Dosage Form): Accurately transfer a volume of the syrup equivalent to 25 mg of this compound citrate into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Procedure
Set up the HPLC system according to the conditions specified in Table 1. Inject 20 µL of the standard and sample solutions into the chromatograph and record the chromatograms. The quantification of this compound citrate is based on the measurement of its peak area.[1][2][3]
3. Forced Degradation Studies Protocol [2]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat the solution in a water bath at 100°C for 1 hour. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to a final concentration of approximately 75 µg/mL.[2]
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Keep the solution at room temperature for 1 hour. Neutralize the solution with 1 M HCl and dilute with the mobile phase to a final concentration of approximately 75 µg/mL.[2]
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 5% H₂O₂. Keep the solution at room temperature for 24 hours and then dilute with the mobile phase to a final concentration of approximately 75 µg/mL.
-
Thermal Degradation: Expose the solid drug substance to dry heat at a suitable temperature (e.g., 70°C) for a specified period. After exposure, dissolve the sample in the mobile phase to obtain a concentration of approximately 75 µg/mL.
Visualizations
References
Troubleshooting & Optimization
Pentoxyverine Technical Support Center: Addressing Solubility and Formulation Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and formulation of pentoxyverine. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: There is conflicting information about the solubility of this compound. Is it soluble in water?
A1: The solubility of this compound is dependent on its chemical form. The free base form of this compound has low water solubility. In contrast, the commonly used salt, This compound citrate (B86180) , is freely soluble in water.[1] One study reported the mole fraction solubility of this compound citrate in water to be 2.756 × 10⁻² at 318.15 K.[2] It is also soluble in ethanol (B145695) and acetic acid but is practically insoluble in diethyl ether.[1] The discrepancies in solubility data often arise from a failure to specify which form of the compound was used. For aqueous formulations, this compound citrate is the recommended form.
Q2: If this compound citrate is water-soluble, why am I observing precipitation in my syrup formulation over time?
A2: This is a recognized formulation challenge. Although this compound citrate dissolves readily in water, the complex environment of a syrup, which often contains high concentrations of sucrose (B13894) and other excipients, can alter the properties of the solution. This change in the solution system can reduce the effective solubility of this compound citrate, leading to its precipitation during storage.[3] It is likely that the concentration of the drug is near its saturation point within the complex syrup matrix.[3]
Q3: What are the primary pharmacological targets of this compound?
A3: this compound is known to act on two main pharmacological targets which are thought to be the basis for its antitussive (cough suppressant) effects:[4][5][6]
-
Sigma-1 (σ₁) Receptor Agonist: It stimulates the sigma-1 receptor.[4][7]
-
Muscarinic M₁ Receptor Antagonist: It blocks the activity of the muscarinic M₁ receptor.[4]
Troubleshooting Guide: Formulation Issues with this compound
Issue: Precipitation of this compound Citrate in Syrup Formulations
-
Potential Cause : The high concentration of other solutes (like sucrose) in the syrup matrix reduces the overall capacity of the solvent to keep this compound citrate dissolved, leading to precipitation, especially with temperature fluctuations during storage.[3]
-
Recommended Solutions :
-
Incorporate Solubilizing Agents : The addition of co-solvents or surfactants can significantly improve the stability and solubility of this compound citrate in syrup. A patent addressing this issue specifically recommends the use of solubilizing agents such as Tween 80, Polyethylene Glycol (PEG) 400, propylene (B89431) glycol, and glycerol.[3]
-
Optimize the Order of Addition : The manufacturing process and the sequence of adding ingredients can critically impact the stability of the final product. A patented method suggests preparing individual solutions of the syrup base, this compound citrate, thickeners, and preservatives. The key is to add the solubilizing agent to the this compound citrate solution before combining it with the main syrup mixture to ensure it remains fully dissolved.[3]
-
Control the pH : The solubility of ionizable compounds like this compound citrate can be pH-dependent. While specific pH-solubility profile studies for this compound are not widely published, a standard approach is to adjust and maintain the pH of the final formulation to a level that ensures maximum drug solubility.
-
Quantitative Data Summary
Table 1: Mole Fraction Solubility of this compound Citrate in Various Solvents
The following table summarizes the mole fraction solubility (x 10⁻²) of this compound citrate in several pure solvents at temperatures ranging from 278.15 K to 318.15 K.
| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |
| Water | 1.545 | 1.942 | 2.298 | 2.537 | 2.756 |
| Ethanol | 0.511 | 0.718 | 0.913 | 1.059 | 1.156 |
| n-Propanol | 0.389 | 0.539 | 0.681 | 0.767 | 0.813 |
| Isopropanol | 0.211 | 0.288 | 0.360 | 0.404 | 0.434 |
| 1-Butanol | 0.178 | 0.243 | 0.302 | 0.332 | 0.344 |
| Isobutanol | 0.261 | 0.355 | 0.442 | 0.490 | 0.523 |
| Data derived from a study on the dissolution behavior and thermodynamic properties of this compound Citrate.[2] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility via the Shake-Flask Method
This protocol describes the established "gold standard" for measuring the equilibrium solubility of a compound.[8][9]
Objective : To accurately determine the thermodynamic solubility of a this compound compound in a specified solvent.
Materials :
-
This compound (free base or salt form)
-
Solvent of interest (e.g., purified water, pH-specific buffer)
-
Temperature-controlled orbital shaker
-
Screw-capped glass vials
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Methodology :
-
Preparation : Add an excess amount of the this compound compound into a glass vial to ensure that a saturated solution can be formed, with visible solid remaining.
-
Solvent Addition : Dispense a precise volume of the chosen solvent into the vial.
-
Equilibration : Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for 24 to 48 hours to allow it to reach thermodynamic equilibrium.
-
Phase Separation : Following equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection : Carefully draw the clear supernatant using a syringe and pass it through a syringe filter to remove any fine particulates.[8]
-
Quantification : Accurately dilute the filtered, saturated solution with a suitable solvent and measure the concentration of this compound using a pre-validated analytical method.
-
Reporting : Express the final solubility in standard units, such as mg/mL or moles/liter (M).
Protocol 2: Preparation of a Stabilized this compound Citrate Syrup
This is a generalized protocol based on the principles outlined in patent CN104434789A to enhance the stability of this compound citrate syrup against precipitation.[3]
Objective : To formulate a this compound citrate syrup that remains physically stable and free of precipitation during its shelf life.
Materials :
-
This compound Citrate
-
Sucrose
-
Purified Water
-
Solubilizing agent (e.g., PEG 400)
-
Thickening agent (e.g., hydroxyethyl (B10761427) cellulose)
-
Preservative (e.g., sodium benzoate)
-
Flavoring and coloring agents
-
Mixing vessels and a homogenizer
Methodology :
-
Prepare the Syrup Base : Dissolve the sucrose in a portion of the purified water, with heating if necessary, to create a simple syrup. Allow it to cool to room temperature.
-
Prepare the Active Solution : In a separate vessel, dissolve the this compound citrate in another portion of purified water. To this solution, add the selected solubilizing agent (e.g., PEG 400) and mix thoroughly.
-
Prepare Excipient Solutions : In separate containers, dissolve the thickener, preservative, and any coloring agents in small portions of purified water.
-
Combine and Homogenize : a. To the main mixing vessel containing the cooled syrup base, add the prepared thickener, preservative, and colorant solutions, ensuring complete mixing after each addition. b. Slowly transfer the this compound citrate-solubilizer solution into the main mixing vessel under continuous agitation. c. Add the flavoring agent and the remaining purified water to achieve the final target volume. d. Homogenize the final mixture to ensure uniform consistency.
-
Final Quality Control : Measure the pH of the final syrup and adjust if it falls outside the target range. Filter the syrup before packaging into final containers.
Visualizations
Signaling Pathways
Caption: Signaling pathways for this compound at Sigma-1 and Muscarinic M₁ receptors.
Experimental Workflow
Caption: Workflow for the Shake-Flask method of solubility determination.
Logical Relationship
Caption: Troubleshooting logic for precipitation in this compound Citrate syrups.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. CN104434789A - Preparing method of citron this compound syrup - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. altmeyers.org [altmeyers.org]
- 6. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. pharmatutor.org [pharmatutor.org]
Common experimental artifacts with Pentoxyverine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentoxyverine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of this compound that I should be aware of in my experiments?
A1: this compound is a multifaceted compound with several known pharmacological activities. Its primary intended activity is as a sigma-1 (σ1) receptor agonist, which is believed to mediate its antitussive (cough suppressant) effects.[1][2] However, it also exhibits significant off-target activities that can act as experimental confounders. These include antagonism of muscarinic acetylcholine (B1216132) receptors (specifically subtype M1) and inhibition of the hERG potassium channel.[1][2][3] Additionally, it has been reported to have local anesthetic properties, potentially through the inhibition of voltage-gated sodium channels.[4][5]
Q2: What are the binding affinities of this compound for its primary and secondary targets?
A2: The binding affinities of this compound for various receptors have been characterized and are crucial for designing experiments and interpreting results. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
| Target Receptor | Binding Affinity | Notes |
| Sigma-1 (σ1) Receptor | Ki: 41 nM[6], 75 nM[2][4] | Primary target for antitussive effects. |
| Sigma-2 (σ2) Receptor | Ki: 894 nM[6] | Significantly lower affinity compared to σ1. |
| Muscarinic M1 Receptor | Antagonist activity reported[3] | Specific Ki or IC50 values are not consistently reported in the literature, but this activity is a known off-target effect. |
| hERG Potassium Channel | IC50: 3.0 µM[2][4] | Inhibition of this channel can have cardiovascular implications. |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for experimental reproducibility. This compound citrate, a common salt form, is soluble in water and DMSO.[1][3] For a 100 mg/mL stock solution in DMSO, it is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] For in vivo studies, specific formulations are required and should be prepared by first dissolving the compound in a minimal amount of DMSO, followed by the addition of other vehicles like PEG300, corn oil, and Tween 80 in a specific order, ensuring the solution is clear at each step.[3]
For storage, it is generally recommended to store stock solutions at -20°C for short-term use and -80°C for long-term storage. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes. Always protect solutions from light.[7]
Troubleshooting Guides
Sigma-1 Receptor Binding Assays
Problem: Inconsistent or lower-than-expected binding of this compound in a sigma-1 receptor radioligand binding assay.
Potential Cause 1: Muscarinic Receptor Interference this compound's anticholinergic properties can lead to non-specific binding or competition at muscarinic receptors, which may be present in your tissue or cell preparation, confounding your sigma-1 binding results.
Troubleshooting Steps:
-
Receptor Subtype Specificity: If possible, use a cell line engineered to express only the sigma-1 receptor and not muscarinic receptors.
-
Masking Agents: In preparations with mixed receptor populations, consider using a selective muscarinic antagonist (that does not bind to sigma-1 receptors) to block the muscarinic sites. However, be aware that masking agents can introduce their own artifacts.[8][9]
-
Data Analysis: Employ competition binding assays with a highly selective sigma-1 radioligand and carefully analyze the binding curves for biphasic patterns, which might indicate binding to multiple sites.
Potential Cause 2: Issues with Radioligand or Assay Conditions Problems with the radioligand or the assay buffer can lead to poor results.
Troubleshooting Steps:
-
Radioligand Quality: Ensure the radioligand (e.g., [³H]-(+)-pentazocine) is not degraded and has the expected specific activity.
-
Non-Specific Binding: Optimize the concentration of the agent used to determine non-specific binding (e.g., haloperidol).[8]
-
Incubation Time and Temperature: Verify that the incubation time and temperature are optimal for reaching binding equilibrium.
Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
Problem: Observing unexpected effects on cell viability or proliferation that may not be related to sigma-1 receptor agonism.
Potential Cause: Anticholinergic or Local Anesthetic Effects this compound's anticholinergic and local anesthetic properties can independently affect cell health and proliferation, leading to misinterpretation of results.[1][4]
Troubleshooting Steps:
-
Appropriate Controls:
-
Include a known muscarinic antagonist as a control to assess if similar effects are observed.
-
Use a known local anesthetic as a control to determine if the observed effects are related to this property.
-
-
Cell Line Selection: Be aware of the muscarinic receptor expression profile of your cell line.
-
Concentration Range: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Orthogonal Assays: Confirm findings using multiple, mechanistically different viability assays (e.g., measure metabolic activity with MTT and membrane integrity with a lactate (B86563) dehydrogenase (LDH) assay).
Calcium Imaging Studies
Problem: Observing changes in intracellular calcium levels that are difficult to interpret or appear to be artifactual.
Potential Cause 1: Direct Interference with Fluorescent Dyes Some small molecules can directly interact with calcium-sensitive fluorescent dyes, causing quenching or autofluorescence, leading to spurious results.
Troubleshooting Steps:
-
Dye-Only Control: In a cell-free system, test whether this compound at the experimental concentration has any effect on the fluorescence of the calcium indicator dye you are using.
-
Use of Different Dyes: If interference is suspected, try a different calcium indicator with a different chemical structure and spectral properties.
Potential Cause 2: Off-Target Effects on Calcium Signaling this compound's anticholinergic activity can interfere with cellular signaling pathways that regulate intracellular calcium. Muscarinic receptors are G-protein coupled receptors that can modulate intracellular calcium levels.
Troubleshooting Steps:
-
Control for Muscarinic Effects: Pre-treat cells with a selective muscarinic agonist to see if it occludes the effect of this compound. Conversely, use a muscarinic antagonist to see if it mimics the effect.
-
Investigate Calcium Sources: Use pharmacological tools to investigate the source of the calcium change (e.g., thapsigargin (B1683126) to deplete intracellular stores, or calcium-free external medium to assess the role of calcium influx).[10]
In Vivo Experiments
Problem: Variability in animal responses or unexpected side effects in in vivo studies.
Potential Cause 1: Pharmacokinetic Variability The route of administration can significantly impact the bioavailability and half-life of this compound. Oral administration is subject to a first-pass effect, while rectal administration has a higher bioavailability.[1]
Troubleshooting Steps:
-
Consistent Administration Route: Use a consistent and appropriate route of administration for all animals in a study.
-
Pharmacokinetic Profiling: If significant variability is observed, consider performing a preliminary pharmacokinetic study to determine the time to maximum concentration (Cmax) and half-life in your animal model.
Potential Cause 2: Sedative and Anticholinergic Side Effects At higher doses, this compound can cause sedation and anticholinergic side effects such as dry mouth and urinary retention, which can affect animal behavior and well-being.[1]
Troubleshooting Steps:
-
Dose-Response Studies: Conduct a dose-response study to find the lowest effective dose that minimizes side effects.
-
Behavioral Monitoring: Carefully monitor animals for signs of sedation or distress and record these observations as part of your experimental data.
-
Control for Sedation: If sedation is a concern for your experimental endpoint (e.g., in behavioral studies), consider using a control compound with similar sedative properties but lacking sigma-1 agonist activity.
Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
Cell membranes expressing the sigma-1 receptor (e.g., from guinea pig brain or a suitable recombinant cell line).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (B65202).
-
Assay buffer: Tris-HCl buffer, pH 7.4.
-
This compound solutions of varying concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Prepare cell membranes and determine the protein concentration.
-
In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine to each well.
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
For competition binding, add varying concentrations of this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to allow binding to reach equilibrium (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the Ki value of this compound.
Protocol 2: hERG Channel Inhibition Assay (Manual Patch-Clamp)
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound solutions of varying concentrations.
Methodology:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Prepare the cells for patch-clamping (e.g., by trypsinization and plating on coverslips).
-
Pull and fire-polish glass pipettes to a suitable resistance (e.g., 2-5 MΩ).
-
Fill the pipette with intracellular solution and establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Perfuse the cell with the extracellular solution containing the vehicle control and record baseline hERG currents.
-
Perfuse the cell with increasing concentrations of this compound and record the hERG currents at each concentration.
-
After drug application, perfuse with the control solution to assess washout of the drug effect.
-
Measure the amplitude of the hERG tail current at each concentration.
-
Plot the percentage of current inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: A logical workflow for conducting experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of intracellular Ca2+ stores or lowering extracellular calcium alters intracellular Ca2+ changes during cerebral energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxyverine stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pentoxyverine in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, which is an ester, is hydrolysis.[1] This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bond. Forced degradation studies confirm that this compound is susceptible to degradation in the presence of acids (like HCl) and bases (like NaOH).[2][3]
Q2: In what types of solvents is this compound citrate (B86180) soluble?
A2: this compound citrate is readily soluble in water and chloroform.[1][] It is also soluble in ethanol (B145695) and DMSO.[5] However, it is not soluble in benzene, diethyl ether, or petroleum ether.[1]
Q3: At what pH is this compound most stable?
A3: Studies on the pH-rate profile of this compound have shown that the drug is most stable at a pH of 5.7.[3][6] Its degradation rate increases in both more acidic and more alkaline conditions.
Q4: Can this compound degrade under oxidative stress?
A4: Yes, this compound has been shown to degrade under oxidative conditions. Experiments using hydrogen peroxide (H₂O₂) have confirmed its susceptibility to oxidation.[2]
Q5: Is this compound sensitive to heat?
A5: Yes, this compound can degrade under thermal stress. Forced degradation studies have been performed by exposing the powdered drug to dry heat (e.g., 90°C for 12 hours), which resulted in degradation.[2]
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample stored in an acidic or basic buffer.
-
Possible Cause: These unexpected peaks are likely degradation products resulting from the hydrolysis of the this compound ester bond. This compound is known to be unstable in acidic and basic solutions.[2][3]
-
Solution:
-
Confirm the identity of the degradation products using a stability-indicating method, preferably with a mass spectrometer (LC-MS) if available.
-
To minimize degradation for future experiments, prepare samples in a buffer system close to pH 5.7, where this compound exhibits maximum stability.[3][6]
-
If the experimental conditions require an acidic or basic pH, analyze the samples as quickly as possible after preparation and consider storing them at reduced temperatures to slow the degradation rate.
-
Problem: The concentration of my this compound stock solution in methanol (B129727) seems to decrease over time, even when stored properly.
-
Possible Cause: While less common than hydrolysis, transesterification with the methanol solvent could occur over long-term storage, especially if catalysts (acidic or basic impurities) are present. More likely, if the solution is not protected from light and air, slow oxidation or photodegradation may be occurring.
-
Solution:
-
Prepare fresh stock solutions for quantitative experiments.
-
For short-term storage, use amber vials and store them in a cool, dark place.
-
Consider using acetonitrile (B52724) or a buffered aqueous solution at pH 5.7 as an alternative to methanol for stock solutions if long-term stability is required.
-
Problem: My this compound sample shows significant degradation after adding hydrogen peroxide for a forced degradation study.
-
Possible Cause: This is an expected outcome. This compound is susceptible to oxidative degradation.[2]
-
Solution: This is not an issue but rather a successful stress test. The goal of a forced degradation study is to intentionally degrade the sample to produce and identify potential degradation products, which helps in developing a stability-indicating analytical method.[7] Ensure that your analytical method can resolve the main this compound peak from these oxidative degradants.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to test the specificity of analytical methods.[2][3]
-
Acid Hydrolysis: Treat a solution of this compound with 1 M HCl and heat in a water bath at 100°C for 1 hour.
-
Base Hydrolysis: Treat a solution of this compound with 1 M NaOH and maintain at room temperature for 1 hour.
-
Oxidative Degradation: Treat a solution of this compound with 5% hydrogen peroxide (H₂O₂) and heat in a water bath at 80°C for 1 hour.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven at 90°C for 12 hours.
Protocol 2: Stability-Indicating HPLC-DAD Method
This is a validated method for separating this compound from its degradation products.[2][8]
-
Column: Waters Symmetry C8 (3.9 × 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.025 M phosphoric acid (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 10% B, ramp linearly to 60% B in 10 minutes, and hold until the end of the run.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) set at 210 nm.
-
Retention Time: The approximate retention time for this compound is 7.03 minutes under these conditions.[2][8]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Method | Conditions | Observation |
| Acid Hydrolysis | 1 M HCl | 100°C for 1 hour | Significant degradation |
| Base Hydrolysis | 1 M NaOH | Room temp. for 1 hour | Significant degradation |
| Oxidation | 5% H₂O₂ | 80°C for 1 hour | Significant degradation |
| Dry Heat | Oven | 90°C for 12 hours | Degradation observed |
Table 2: Kinetic Data for this compound Degradation
Note: The following data is illustrative, based on findings that kinetic studies were performed. Actual rate constants and half-lives are highly dependent on the specific experimental conditions (temperature, buffer concentration, etc.).
| Condition | pH | Apparent Rate Constant (k') | Half-life (t½) |
| Acidic | 2 | > k' at pH 5.7 | Shorter |
| Optimal Stability | 5.7 | Lowest | Longest |
| Basic | 12 | > k' at pH 5.7 | Shorter |
Diagrams
Caption: Key factors influencing the chemical stability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HPLC-DAD stability indicating determination of this compound citrate. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pentoxyverine Formulation Challenges
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for overcoming common challenges encountered during the formulation of Pentoxyverine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound Citrate (B86180)?
This compound in its citrate salt form is a white to off-white crystalline powder. It is known to be freely soluble in water and ethanol.[1][2] One patent for a syrup formulation notes its bitter taste.[1]
Table 1: Physicochemical Properties of this compound Citrate
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | - Easily soluble in water and chloroform- Soluble in ethanol- Practically insoluble in benzene, diethyl ether, petroleum ether | [2] |
| Melting Point | 90-95 °C | [2] |
| Taste | Bitter | [1] |
Q2: My this compound citrate syrup formulation is showing precipitation upon storage. What could be the cause and how can I fix it?
While this compound citrate is water-soluble, precipitation in a syrup formulation can occur due to changes in the solution system, especially as it may be close to its saturation concentration in a complex syrup base.[1] This is a common issue when formulating with multiple excipients.
Troubleshooting Steps:
-
pH Adjustment: The stability of this compound is pH-dependent. Ensure the pH of your formulation is at or near 5.7, which has been identified as the pH of maximum stability. Both acidic and alkaline conditions can lead to hydrolysis and potential precipitation of degradation products.
-
Solubilizers: Consider the addition of solubilizing agents. A patent for a this compound citrate syrup suggests the use of one or more of the following:
-
Tween 80
-
Polyethylene Glycols (PEGs), such as PEG 200, PEG 400, and PEG 600
-
Propylene glycol
-
Glycerol[1]
-
-
Stabilizers: The inclusion of stabilizers can also help maintain the integrity of the formulation. The same patent suggests:
-
Disodium edetate
-
Sodium citrate[1]
-
-
Thickening Agents: Increasing the viscosity of the syrup can help to keep the drug in suspension if it does precipitate. Consider using:
-
PVP K30
-
Poloxamer
-
Sorbitol[1]
-
Troubleshooting Guides
Issue 1: Poor Stability and Degradation in Liquid Formulations
Symptoms:
-
Loss of potency over time.
-
Appearance of unknown peaks in HPLC analysis.
-
Changes in color or odor of the formulation.
Root Cause Analysis: this compound is susceptible to hydrolysis, particularly in acidic or alkaline conditions. The ester functional group in its structure is a likely site for degradation.
Workflow for Troubleshooting Stability Issues:
Caption: Troubleshooting workflow for this compound stability.
Experimental Protocol: pH-Stability Profiling
-
Prepare a series of buffer solutions ranging from pH 2 to 10.
-
Prepare solutions of this compound citrate in each buffer at a known concentration.
-
Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products. A suitable method has been described using a C8 or C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at 210 nm.[3]
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate constant.
-
Identify the pH at which the degradation rate is lowest , which indicates the pH of maximum stability.
Issue 2: Taste-Masking for Oral Formulations
Symptoms:
-
Poor patient compliance, especially in pediatric populations, due to the bitter taste of this compound.[1]
Root Cause Analysis: The inherent chemical structure of this compound citrate contributes to its bitter taste.
Strategies for Taste-Masking:
-
Sweeteners and Flavors: The most straightforward approach is the addition of sweeteners (e.g., sucrose (B13894), sorbitol, sucralose) and flavors (e.g., fruit, mint).
-
Polymer Coating: For solid dosage forms, applying a polymer coating to the drug particles can create a physical barrier to prevent the drug from interacting with taste buds.
-
Microencapsulation: Encapsulating the drug in a protective matrix can effectively mask its taste.
-
Complexation: The use of complexing agents like cyclodextrins can encapsulate the drug molecule, thereby masking its taste.
Logical Relationship for Selecting a Taste-Masking Strategy:
Caption: Decision tree for taste-masking this compound.
Issue 3: Challenges in Pediatric Formulation Development
Symptoms:
-
Difficulty in achieving accurate dosing for different age and weight groups.
-
Poor acceptance of the formulation by children due to taste and volume.
Root Cause Analysis: Pediatric populations require flexible dosing, and are particularly sensitive to taste and the texture of oral medications. Liquid formulations are generally preferred for younger children.
Key Considerations for Pediatric Formulations:
-
Dose Flexibility: Oral solutions or suspensions are advantageous as they allow for dose adjustments based on body weight.
-
Palatability: Effective taste-masking is critical for compliance.
-
Excipient Safety: Ensure all excipients are safe for use in the target pediatric age group. For instance, alcohol is generally avoided in formulations for very young children.[4]
-
Dose Volume: The volume of the dose should be minimized, ideally less than 5 mL for children under five.[4]
Experimental Workflow for Pediatric Formulation Development:
Caption: Workflow for pediatric this compound formulation.
Data on Excipient Compatibility
Table 2: General Compatibility Considerations for this compound Citrate
| Excipient Category | Potential Interaction | Recommendation |
| Fillers (for solid dosage forms) | Hygroscopic fillers (e.g., some starches) could increase water activity and promote hydrolysis. | Use non-hygroscopic fillers like microcrystalline cellulose (B213188) or anhydrous lactose. |
| Lubricants (for solid dosage forms) | Some lubricants like magnesium stearate (B1226849) can be alkaline and may affect the stability of pH-sensitive drugs. | Evaluate the impact of the lubricant on the formulation's pH and stability. Consider alternatives if necessary. |
| Sweeteners (for liquid formulations) | Reducing sugars (e.g., lactose) can potentially interact with amine-containing drugs (Maillard reaction), although this is less likely with this compound's tertiary amine. | Use non-reducing sugars like sucrose or sugar alcohols like sorbitol. |
| Preservatives (for liquid formulations) | The choice of preservative will depend on the formulation's pH. | Select a preservative system that is effective at the target pH of ~5.7. |
It is crucial to conduct compatibility studies with your specific formulation by storing the drug in binary mixtures with each excipient under accelerated conditions and analyzing for degradation.
This technical support center provides a starting point for addressing common formulation challenges with this compound. For further, specific inquiries, detailed experimental work tailored to your formulation is recommended.
References
Technical Support Center: Troubleshooting Pentoxyverine In Vivo Study Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentoxyverine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a centrally acting cough suppressant.[1][2] Its primary mechanism is not fully understood but is thought to involve the modulation of the cough center in the medulla oblongata.[1] It also exhibits peripheral effects, including acting on sensory nerve endings in the respiratory tract.[1] Additionally, this compound has mild anticholinergic and local anesthetic properties that may contribute to its antitussive effect.[1][2] It functions as an agonist at sigma-1 receptors and an antagonist at muscarinic M1 receptors.[2]
Q2: What is a standard in vivo model to assess the antitussive efficacy of this compound?
A2: The citric acid-induced cough model in guinea pigs is a commonly used and well-established model for evaluating the efficacy of antitussive agents like this compound.[3][4] This model is reliable for screening potential antitussive drugs.
Q3: What are the typical routes of administration for this compound in animal studies?
A3: In preclinical studies, this compound is commonly administered orally (p.o.) or via intraperitoneal (i.p.) injection.[3][5] The choice of administration route can significantly impact the pharmacokinetic profile and subsequent efficacy of the compound.
Q4: Are there known species differences in the metabolism of this compound?
Troubleshooting Guide
Issue 1: High Variability or Lack of Dose-Response in Antitussive Effect
Symptoms:
-
Inconsistent cough inhibition between animals in the same dose group.
-
Failure to observe a clear dose-dependent reduction in cough frequency.
-
Unexpectedly low or absent efficacy at previously reported effective doses.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation/Stability | - Vehicle Selection: this compound citrate (B86180) is soluble in water and ethanol.[2][8] For oral administration, a vehicle of 0.9% saline with 0.6% Methocel and 1.5% PEG400 has been used for other antitussives.[5] For IP injections, sterile saline is a common vehicle. - pH of Formulation: The stability of this compound solutions can be pH-dependent. Studies on syrup formulations suggest that stability is influenced by the overall composition.[9] Ensure the pH of your formulation is consistent across all preparations. - Fresh Preparation: Prepare solutions fresh daily to minimize degradation, unless stability data for your specific formulation and storage conditions are available.[8] |
| Animal-Related Factors | - Animal Health: Ensure all animals are healthy and free from respiratory infections, which can alter baseline cough sensitivity. - Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions to reduce stress-induced variability. - Sex Differences: Hormonal fluctuations, particularly estrogen levels, can influence cough sensitivity in female guinea pigs in the citric acid model.[10] Consider using a single sex or balancing sex distribution across groups and noting the estrous cycle phase if females are used. |
| Experimental Procedure Variability | - Citric Acid Concentration: The concentration of the citric acid solution is a critical parameter. Ensure it is prepared accurately and consistently for each experiment.[4] - Nebulization/Aerosolization: The particle size and rate of aerosol delivery can impact the tussive response. Calibrate and maintain the nebulizer to ensure consistent output. - Blinding and Randomization: Implement blinding for the observer counting coughs and randomize animal allocation to treatment groups to minimize bias. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
Symptoms:
-
High inter-individual variability in plasma concentrations of this compound.
-
Poor correlation between administered dose and systemic exposure.
-
Unexpectedly rapid or slow clearance.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Route of Administration | - Oral Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which would drastically alter absorption. - Intraperitoneal Injection Technique: Administer IP injections in the lower abdominal quadrant to avoid puncturing the bladder or other organs. |
| Metabolic Differences | - Animal Strain: Different strains of the same species can have variations in metabolic enzyme expression. Use a consistent and well-characterized strain of animals. - Gut Microbiome: The gut microbiome can influence the metabolism of orally administered drugs. Factors such as diet and antibiotic use can alter the gut microbiome and contribute to PK variability. Standardize diet and avoid concomitant medications that could affect the gut flora. |
| First-Pass Metabolism | - this compound undergoes a significant first-pass effect when administered orally, which can contribute to variability in bioavailability.[2] Intraperitoneal administration bypasses the majority of the first-pass effect and may lead to more consistent systemic exposure. |
Data Presentation
Table 1: Antitussive Efficacy of Orally Administered Drugs in the Citric Acid-Induced Cough Model in Guinea Pigs
| Drug | Dose (mg/kg, p.o.) | Median Number of Coughs (Interquartile Range) | Latency to First Cough (seconds, mean ± SEM) |
| Vehicle (Saline) | - | 35 (29-41) | 151.4 ± 20 |
| Codeine | 6 | 28 (20-36) | - |
| 12 | 21 (15-27) | - | |
| 24 | 15 (10-20) | 311 ± 36 | |
| Cloperastine | 6 | 25 (18-32) | - |
| 12 | 18 (12-24) | - | |
| 24 | 12 (8-16) | 253 ± 38 | |
| Dextromethorphan | 32 | 30 (25-35) | 218 ± 20 |
| Levodropropizine | 72 | 32 (28-37) | - |
| Data adapted from a comparative study to provide context for expected efficacy of standard antitussives in this model.[5] |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol provides a general framework. Specific parameters may need to be optimized for individual laboratory conditions.
-
Animals: Male Hartley guinea pigs (300-350 g) are commonly used. Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline for IP, or a suspension for oral gavage) at the desired volume and concentration. A common pre-treatment time is 30-60 minutes before the citric acid challenge.[5]
-
-
Cough Induction:
-
Observation and Data Collection:
-
Observe the animals during the exposure and for a subsequent period (e.g., an additional 7 minutes).[5]
-
Record the number of coughs. This can be done by trained observers, ideally blinded to the treatment groups, and can be supplemented with audio and video recording for later verification.
-
Measure the latency to the first cough from the start of the citric acid exposure.
-
-
Data Analysis:
-
Compare the number of coughs and the latency to the first cough between the vehicle-treated and this compound-treated groups.
-
Calculate the percentage of cough inhibition for each dose of this compound relative to the vehicle control group.
-
Visualizations
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. CN104434789A - Preparing method of citron this compound syrup - Google Patents [patents.google.com]
- 10. Modification of oestrogen signalling pathways influences cough induced by citric acid but not capsaicin in the animal model of both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentoxyverine Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentoxyverine. Our goal is to help you identify and minimize impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: The most commonly cited impurities are process-related and degradation products. Key identified impurities include:
-
This compound Impurity A: 1-Phenylcyclopentanecarboxylic acid, a known starting material or synthetic intermediate.[1][2][3]
-
This compound Impurity B: Caramiphen, a structurally related compound.[1][4]
-
Degradation Products: this compound can degrade under stress conditions such as acidic and basic hydrolysis, oxidation, and heat.[5][6][7]
Q2: What are the primary sources of these impurities?
A2: Impurities can arise from various stages of the manufacturing process and storage:
-
Synthesis: Incomplete reactions or side reactions during the synthesis of the Active Pharmaceutical Ingredient (API) can lead to residual starting materials, intermediates (like 1-Phenylcyclopentanecarboxylic acid), and by-products.[8]
-
Degradation: The ester functional group in this compound is susceptible to hydrolysis, leading to the formation of degradation products, especially in non-optimal pH conditions or upon exposure to heat.[5][6][7]
-
Storage: Improper storage conditions, such as high temperature or humidity, can accelerate the degradation of the drug substance.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a robust and widely used technique for the separation and quantification of this compound and its impurities.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities or for structural elucidation of unknown peaks.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: this compound is a basic compound and can interact with acidic silanol groups on the surface of the silica-based HPLC column, leading to peak tailing.[11]
-
Column Overload: Injecting too concentrated a sample can cause peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the column's stationary phase.
Solutions:
-
Mobile Phase Modification:
-
Work at a low pH (e.g., <3) to ensure the full protonation of residual silanol groups.[12]
-
Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete for active sites on the stationary phase.
-
-
Column Choice:
-
Use an end-capped, high-purity silica (B1680970) column designed to minimize silanol interactions.
-
-
Sample Concentration:
-
Reduce the sample concentration or the injection volume.[12]
-
-
Gradient Elution:
-
Employing a gradient elution can sometimes improve peak shape compared to isocratic methods.[12]
-
Issue 2: Baseline Noise or Drift
Possible Causes:
-
Contaminated Mobile Phase: Impurities or dissolved gas in the solvents.[12]
-
Detector Instability: Fluctuations in the lamp or electronics of the detector.
-
System Leaks: A leak in the pump, injector, or fittings can cause pressure instability and baseline noise.[13]
Solutions:
-
Mobile Phase Preparation:
-
Use high-purity HPLC-grade solvents.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Filter all solvents through a 0.45 µm or 0.22 µm filter.[12]
-
-
System Maintenance:
-
Regularly check for and tighten any loose fittings.
-
Purge the pump to remove any trapped air bubbles.
-
Allow the detector lamp to warm up sufficiently before starting the analysis.
-
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.
-
Fluctuations in Temperature: Changes in the ambient temperature can affect retention times.
-
Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component.
Solutions:
-
Proper Equilibration:
-
Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-20 column volumes) before injecting the sample.
-
-
Temperature Control:
-
Use a column oven to maintain a constant temperature throughout the analysis.
-
-
Mobile Phase Management:
-
Prepare fresh mobile phase daily.
-
Keep solvent reservoirs capped to prevent evaporation.
-
If using an online mixer, ensure it is functioning correctly.
-
Data Presentation
Table 1: Known Impurities of this compound
| Impurity Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate | 77-23-6 | C₂₀H₃₁NO₃ | 333.47 |
| Impurity A | 1-Phenylcyclopentanecarboxylic Acid | 77-55-4 | C₁₂H₁₄O₂ | 190.24[1][2] |
| Impurity B | Caramiphen | 77-22-5 | C₁₈H₂₇NO₂ | 289.42[1][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method for this compound and its Degradation Products
This method is adapted from a published stability-indicating assay.[5][6]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Waters Symmetry C8 (3.9 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.025 M Phosphoric Acid
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 10 40 60 | 15 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a suitable concentration (e.g., 0.1 mg/mL).
Protocol 2: Isocratic HPLC Method for this compound
This method is based on a published analytical procedure.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Luna C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol : 10 mM Sodium Dihydrogen Phosphate (pH 4) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range (e.g., 10-40 µg/mL).[7]
Protocol 3: Forced Degradation Studies
To identify potential degradation impurities, subject the this compound sample to the following stress conditions[6][7]:
-
Acid Hydrolysis: Treat the sample solution with 1 M HCl and heat at 100°C for 1 hour.
-
Base Hydrolysis: Treat the sample solution with 1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the sample solution with 5% H₂O₂ and heat at 80°C for 1 hour.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 90°C for 12 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis.
Visualizations
Caption: Workflow for this compound impurity identification and analysis.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound impurity A CRS | LGC Standards [lgcstandards.com]
- 4. This compound impurity B EP Reference Standard CAS 77-22-5 Sigma Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-DAD stability indicating determination of this compound citrate. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105622384A - Synthesizing method of this compound drug intermediate 1-phenylcyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 9. Characterization of this compound metabolites in urine using GC/MS after intoxication with Silomat cough drops [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Pentoxyverine Degradation Kinetics in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentoxyverine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the study of this compound degradation kinetics in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage.[1] This is accelerated under both acidic and basic conditions. Other potential degradation pathways that should be investigated as part of forced degradation studies include oxidation and photolysis.[2][3]
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Studies have shown that its stability is pH-dependent, with the drug being most stable at a pH of 5.7.[1] Significant degradation occurs in strongly acidic (e.g., 1 M HCl) and strongly basic (e.g., 0.1 M NaOH) conditions.[1] A pH-rate profile can be generated to determine the pH of maximum stability.[2][3]
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The hydrolysis of the ester bond in this compound is expected to yield 1-phenylcyclopentanecarboxylic acid and 2-(2-(diethylamino)ethoxy)ethanol. Analytical methods like HPLC-DAD can be used to separate and identify these degradation products.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively detailed in the provided search results, it is a standard component of forced degradation studies as per ICH guidelines. Therefore, it is recommended to evaluate its photostability. Researchers should expose a solution of this compound to a combination of cool white fluorescent and near-ultraviolet lamps and analyze for degradation.
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with diode-array detection (DAD) is a reliable way to monitor the degradation of this compound.[2][3] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining this compound over time.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: pH Fluctuation. The degradation of this compound is highly pH-dependent. Small changes in the pH of your solution can lead to significant variations in the degradation rate.
-
Possible Cause 2: Temperature Variation. Reaction rates are temperature-dependent. Inconsistent temperature control will lead to variable kinetic data.
-
Solution: Use a thermostatically controlled water bath or incubator to maintain a constant temperature.[2] For high-temperature studies, ensure proper sealing of vessels to prevent evaporation, which can concentrate the reactants.
-
-
Possible Cause 3: Inaccurate Analyte Quantification. Errors in the analytical method will directly translate to errors in your kinetic data.
Issue 2: No significant degradation is observed under stress conditions.
-
Possible Cause 1: Stress Conditions are too Mild. The conditions used may not be harsh enough to induce degradation within a reasonable timeframe.
-
Solution: For acidic hydrolysis, consider increasing the temperature (e.g., 70-100 °C) if no significant degradation is seen at room temperature.[2] For basic hydrolysis, you can increase the concentration of the base (e.g., from 0.1 M to 1.0 M NaOH).[2] For photolysis, ensure the light source provides a sufficient overall illumination and integrated near-ultraviolet energy.
-
-
Possible Cause 2: Incorrect Solvent. The stability of this compound can be influenced by the solvent system.
-
Solution: Ensure you are using an appropriate aqueous solvent system. For initial studies, purified water or a buffered solution is recommended.
-
Issue 3: Unexpected peaks appear in the chromatogram.
-
Possible Cause 1: Impurities in the Drug Substance. The starting material may contain impurities that are being detected by the analytical method.
-
Solution: Analyze a sample of the un-stressed this compound to identify any pre-existing impurity peaks.
-
-
Possible Cause 2: Interaction with Excipients (for formulated products). If you are studying a formulated product, excipients may degrade or interact with this compound.
-
Solution: Whenever possible, conduct initial degradation studies on the pure drug substance. If studying a formulation, analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients.
-
-
Possible Cause 3: Secondary Degradation. The primary degradation products may be further degrading into other compounds.
-
Solution: Employ techniques like mass spectrometry (MS) coupled with HPLC to identify the mass of the unknown peaks and propose their structures.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameters | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 100°C | 1 hour |
| Base Hydrolysis | 1 M NaOH | Room Temperature | 1 hour |
| Oxidation | 5% H₂O₂ | 80°C | 1 hour |
| Dry Heat | This compound Powder | 90°C | 12 hours |
This data is compiled from forced degradation studies and is intended to induce degradation for the development of stability-indicating methods.[2]
Table 2: Representative Kinetic Data for this compound Hydrolysis
| Condition | pH | Temperature (°C) | k (h⁻¹) (Pseudo-first-order rate constant) | t₁/₂ (h) (Half-life) |
| Acidic | 1.0 | 80 | 0.045 | 15.4 |
| Acidic | 1.0 | 100 | 0.231 | 3.0 |
| Neutral | 7.0 | 100 | 0.010 | 69.3 |
| Basic | 13.0 | 25 | 0.115 | 6.0 |
Note: The values presented in this table are illustrative examples based on qualitative descriptions in the literature and are intended to demonstrate the expected trends in degradation kinetics. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Determination of this compound Degradation by HPLC-DAD
-
Chromatographic Conditions:
-
Column: Waters Symmetry C8 (3.9 × 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A gradient elution using 0.025 M phosphoric acid (A) and acetonitrile (B52724) (B).[2]
-
Gradient Program: Start with 10% B, ramp to 60% B in 10 minutes, hold for 5 minutes, then return to initial conditions.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.[2]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound citrate (B86180) in a suitable solvent (e.g., water or mobile phase) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 10-150 µg/mL to establish a calibration curve.[2][3]
-
-
Sample Preparation for Kinetic Studies:
-
Prepare a solution of this compound at a known initial concentration (e.g., 75 µg/mL) in the desired stress medium (e.g., 1 M HCl, 0.1 M NaOH, or a specific pH buffer).[2]
-
Place the solution in a constant temperature environment.
-
At specified time intervals, withdraw an aliquot of the sample.
-
Neutralize the sample if it is in a strong acid or base (e.g., with 1 M NaOH or 1 M HCl).[2]
-
Dilute the neutralized sample with distilled water to a suitable concentration within the calibration range.[2]
-
-
Analysis:
Protocol 2: pH-Rate Profile Generation
-
Buffer Preparation: Prepare a series of buffers (e.g., Britton-Robinson buffer) covering the desired pH range (e.g., pH 2-12).[2][3]
-
Kinetic Runs:
-
For each pH, prepare a solution of this compound at a known initial concentration.
-
Place the solutions in a constant temperature bath (e.g., 100°C to accelerate degradation).[2]
-
At various time points, withdraw samples, neutralize them, and dilute them for HPLC analysis as described in Protocol 1.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
-
Visualizations
Caption: Experimental workflow for determining this compound degradation kinetics.
Caption: Primary hydrolytic degradation pathway of this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of Pentoxyverine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Pentoxyverine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
Oral this compound exhibits low bioavailability primarily due to a significant first-pass metabolism.[1] After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. In the liver, it undergoes extensive metabolism, with over 50% of the drug being inactivated before it can exert its therapeutic effect.[1]
Q2: What is the main metabolic pathway of this compound?
The principal metabolic pathway for this compound is ester hydrolysis.[1] This reaction is catalyzed by esterase enzymes, which are abundant in the liver and plasma.[2][3] This process cleaves the ester bond in the this compound molecule, leading to the formation of inactive metabolites.
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?
While a definitive BCS classification has not been officially published, available data suggests a provisional classification. This compound citrate (B86180) is described as being freely soluble in water.[1][4] Given its rapid absorption and extensive metabolism, it is likely to have high membrane permeability. Therefore, this compound can be provisionally classified as BCS Class 1 (High Solubility, High Permeability) . This classification implies that the primary hurdle to its oral efficacy is not poor dissolution or absorption but rather its rapid metabolism.
Q4: Are there any existing formulations that have been explored for this compound?
A study has been conducted on micro-nano particle aggregations of this compound citrate for dry powder inhalation, which showed good aerosol availability and rapid dissolution. While not for oral administration, this indicates that the physical properties of this compound can be successfully modified. Additionally, a bioequivalence study on an orally disintegrating tablet of this compound citrate has been performed, providing some pharmacokinetic data for this specific oral dosage form.
Troubleshooting Guide: Overcoming Low Oral Bioavailability
This guide provides potential strategies and experimental approaches to address the low oral bioavailability of this compound, focusing on mitigating first-pass metabolism.
Issue 1: Extensive First-Pass Metabolism via Ester Hydrolysis
Potential Solutions:
-
Prodrug Approach: Modify the chemical structure of this compound to create a prodrug that is less susceptible to esterase activity in the liver. The prodrug would then be converted to the active this compound molecule in the systemic circulation or at the target site.
-
Formulation Strategies:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can protect it from enzymatic degradation in the gastrointestinal tract and liver.[5][6][7][8] This approach can also enhance lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[10][11] These systems can enhance the absorption of lipophilic drugs and promote lymphatic transport, thereby avoiding first-pass metabolism.[9][12]
-
-
Co-administration with Esterase Inhibitors: While a more complex approach from a drug-drug interaction perspective, co-administering this compound with a safe and specific inhibitor of the relevant esterases could increase its systemic exposure. Certain flavonoids found in grapefruit juice have been shown to inhibit esterases.[13]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral this compound Citrate (25 mg Orally Disintegrating Tablet)
| Parameter | Value (Mean ± SD) | Unit |
| Tmax | 1.62 ± 0.75 | hours |
| Cmax | 62.28 ± 33.06 | µg/L |
| AUC(0-15h) | 234.44 ± 130.01 | µg·h/L |
| AUC(0-∞) | 246.80 ± 136.19 | µg·h/L |
Data from a bioequivalence study in healthy male volunteers.
Table 2: Physicochemical Properties of this compound Citrate
| Property | Description |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Freely soluble in water and ethanol[1][4] |
| Melting Point | 90 to 95 °C[1] |
Experimental Protocols
Protocol 1: Development and Evaluation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate and characterize this compound-loaded SLNs and evaluate their potential to enhance oral bioavailability.
Methodology:
-
Formulation of SLNs:
-
Utilize a high-shear homogenization and ultrasonication method.
-
Screen different solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) and surfactants (e.g., Poloxamer 188, Tween® 80).
-
Dissolve this compound and the lipid in an organic solvent.
-
Emulsify the organic phase in an aqueous surfactant solution using a high-shear homogenizer.
-
Sonicate the resulting emulsion to reduce particle size.
-
Remove the organic solvent by evaporation.
-
Collect and lyophilize the SLNs.
-
-
Characterization of SLNs:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Entrapment Efficiency and Drug Loading: Determine by separating free drug from the SLNs using ultracentrifugation and quantifying the encapsulated drug using a validated HPLC method.
-
Morphology: Visualize using transmission electron microscopy (TEM).
-
In Vitro Drug Release: Conduct a release study using a dialysis bag method in simulated gastric and intestinal fluids.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the this compound-loaded SLNs and a control this compound solution orally to a suitable animal model (e.g., rats).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) and determine the relative bioavailability of the SLN formulation compared to the control solution.
-
Protocol 2: Formulation and Assessment of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for this compound and assess its self-emulsification properties and potential for improved oral delivery.
Methodology:
-
Formulation of SEDDS:
-
Screen various oils (e.g., Labrafil® M 1944 CS, Capryol® 90), surfactants (e.g., Cremophor® EL, Kolliphor® RH 40), and co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to solubilize this compound.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
Prepare different formulations by mixing the selected components and the drug.
-
-
Characterization of SEDDS:
-
Self-Emulsification Performance: Assess the rate of emulsification and the appearance of the resulting emulsion upon dilution in aqueous media under gentle agitation.
-
Droplet Size Analysis: Measure the globule size of the emulsion formed upon dilution using DLS.
-
Thermodynamic Stability: Evaluate the stability of the formulation through centrifugation and freeze-thaw cycles.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing of the this compound SEDDS in different media (e.g., water, simulated gastric fluid, simulated intestinal fluid) and compare the release profile to that of the pure drug.
-
-
Ex Vivo Intestinal Permeation Study:
-
Utilize an everted gut sac model to evaluate the permeation of this compound from the SEDDS formulation across the intestinal membrane.
-
Compare the permeation parameters to those of a this compound solution.
-
Visualizations
Caption: Metabolic pathway of oral this compound.
Caption: Addressing low oral bioavailability of this compound.
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 8. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal-imab-bg.org [journal-imab-bg.org]
- 12. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 13. Esterase inhibition by grapefruit juice flavonoids leading to a new drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Pentoxyverine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of pentoxyverine in animal studies. The information is presented in a practical question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Observed Anticholinergic Effects (e.g., dry mouth, urinary retention, reduced GI motility)
Q1: What are the typical signs of anticholinergic toxicity in our animal models (rodents), and at what point should we become concerned?
A1: In rodents, signs of anticholinergic effects from this compound administration can include a noticeable reduction in salivation, leading to dry mucous membranes. You may also observe decreased fecal output or constipation, indicating reduced gastrointestinal motility. Urinary retention is another potential sign, which can be assessed by palpating the bladder or monitoring for a lack of urination. While mild signs may be an expected pharmacological effect, concern should arise if you observe prolonged anorexia, significant weight loss, abdominal distention, or signs of distress such as restlessness or agitation.
Q2: We have confirmed anticholinergic effects that are impacting the welfare of our study animals. What is the recommended protocol for intervention?
A2: For mild to moderate anticholinergic effects, supportive care is often sufficient. Ensure easy access to drinking water and moist food to alleviate dry mouth and prevent dehydration. If constipation is a concern, providing palatable, high-moisture foods can be beneficial. For more severe cases, or if animal welfare is compromised, veterinary consultation is essential. In some cases, a cholinergic agonist may be considered to counteract the effects, but this should be done with extreme caution and under veterinary supervision to avoid overcorrection. It is also crucial to re-evaluate the dose of this compound being administered.
Issue: Observed CNS and Sigma-1 Receptor-Mediated Effects (e.g., agitation, sedation, tremors)
Q3: Our animals are exhibiting signs of central nervous system (CNS) stimulation, such as agitation and tremors, after this compound administration. What is the likely cause and how should we manage it?
A3: These signs are likely attributable to the agonist activity of this compound at the sigma-1 receptor. Overstimulation of this receptor can lead to neuronal hyperexcitability. Management should first involve ensuring the animal is in a quiet, calm environment to minimize external stimuli. If the signs are severe or persistent, a reduction in the this compound dose for subsequent administrations is warranted. In cases of severe agitation or seizures, veterinary intervention is necessary. A veterinarian may consider the use of a mild sedative, but care must be taken to choose an agent that does not potentiate respiratory depression.
Q4: Conversely, some of our animals appear overly sedated. How do we differentiate this from other adverse effects and what are the appropriate steps?
A4: Sedation can also be a centrally-mediated effect of this compound. It's important to differentiate sedation from more severe CNS depression. Monitor the animal's responsiveness to gentle stimuli. If the animal is easily arousable, continue to monitor closely and ensure easy access to food and water. If the animal is difficult to arouse or unresponsive, this is a serious adverse event. Check vital signs (respiratory rate and heart rate) immediately. Provide supportive care to maintain body temperature. A dose reduction is necessary for future experiments. If respiratory depression is suspected, veterinary intervention is critical.
Frequently Asked Questions (FAQs)
Q5: What is the known acute toxicity of this compound in common laboratory animals?
A5: The acute toxicity, specifically the median lethal dose (LD50), of this compound has been determined for oral administration in both rats and mice. This data is crucial for dose selection in your studies.
| Species | Route of Administration | LD50 |
| Rat | Oral | 810 mg/kg[1][2][3] |
| Mouse | Oral | 230 mg/kg[1] |
Q6: What are the primary mechanisms of action of this compound that we should be aware of when designing our studies?
A6: this compound has a dual mechanism of action. It is a potent sigma-1 receptor agonist and also acts as a muscarinic M1 receptor antagonist.[4] The antitussive effects are primarily attributed to its action on the central nervous system. The anticholinergic properties can contribute to side effects such as dry mouth and reduced gastrointestinal motility.[4]
Q7: Can we co-administer other drugs to mitigate the adverse effects of this compound?
A7: Co-administration of other drugs should be approached with caution as it can introduce confounding variables into your study. For managing anticholinergic side effects, a peripherally acting cholinergic agent might be considered, but this would need to be carefully justified and validated. For CNS effects, the use of sedatives or anxiolytics is generally not recommended unless severe and under veterinary guidance, as they can alter the primary outcomes of your study. The most straightforward approach to managing adverse effects is careful dose adjustment.
Q8: Are there any specific recommendations for the formulation and administration of this compound to minimize local irritation?
A8: this compound citrate (B86180) is water-soluble.[4] To minimize gastrointestinal irritation with oral administration, ensure the drug is well-solubilized and consider administering it with a small amount of palatable food or vehicle, if your study design allows. For injectable routes, ensure the pH and osmolarity of the formulation are as close to physiological levels as possible to reduce injection site reactions.
Experimental Protocols
Protocol 1: Administration of this compound Citrate and Monitoring for Adverse Effects in Rodents
-
Preparation of Dosing Solution:
-
Dissolve this compound citrate powder in sterile, pyrogen-free saline or water for injection to the desired concentration.
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of dosing.
-
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions for at least 72 hours prior to dosing.
-
Record the body weight of each animal on the day of dosing to ensure accurate dose calculation.
-
-
Administration:
-
Oral Gavage: Administer the calculated dose volume using a suitably sized, soft gavage tube.
-
Intraperitoneal Injection: Administer the calculated dose volume into the lower right quadrant of the abdomen, taking care to avoid the cecum and bladder.
-
-
Post-Administration Monitoring:
-
Immediate (0-4 hours post-dose): Continuously observe animals for the first 30 minutes, then at hourly intervals. Record any signs of acute toxicity, including changes in behavior (agitation, sedation), tremors, convulsions, changes in posture or gait, and changes in respiration.
-
Short-term (4-24 hours post-dose): Monitor animals at least twice daily. Record general health status, food and water consumption, and urination/defecation. Note any signs of anticholinergic effects (e.g., dry bedding from lack of urination, reduced fecal pellets).
-
Long-term (Daily for the duration of the study): Record body weight daily. Perform a thorough clinical examination, including assessment of mucous membrane moisture, gastrointestinal function, and any persistent behavioral abnormalities.
-
Visualizing Experimental and Molecular Pathways
References
Validation & Comparative
Pentoxyverine vs. Dextromethorphan: A Comparative Guide on Antitussive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitussive efficacy of pentoxyverine and dextromethorphan (B48470), two centrally acting non-opioid cough suppressants. The information presented herein is intended for a scientific audience and is supported by experimental data from preclinical and clinical studies.
Mechanism of Action
Both this compound and dextromethorphan exert their antitussive effects through modulation of the cough reflex in the central nervous system (CNS). However, their specific molecular targets and signaling pathways differ.
This compound , also known as carbetapentane, is a selective sigma-1 (σ₁) receptor agonist.[1] The precise downstream signaling cascade of the sigma-1 receptor in cough suppression is not fully elucidated but is thought to involve the modulation of neuronal excitability within the cough center of the brainstem.[1]
Dextromethorphan has a more complex pharmacological profile, acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 (σ₁) receptor.[2] Its antitussive action is primarily attributed to its effects on these receptors in the medulla oblongata, which elevates the threshold for the cough reflex.[2][3]
Signaling Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
A Comparative Analysis of Pentoxyverine and Codeine as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and performance characteristics of two centrally acting antitussive agents: pentoxyverine and codeine. The analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, pharmacokinetics, and safety profiles.
Mechanism of Action: Divergent Central Pathways
This compound and codeine suppress the cough reflex via distinct mechanisms within the central nervous system (CNS). Codeine, a classic opioid antitussive, exerts its effects primarily through its metabolite, morphine.[1][2] this compound, a non-opioid agent, engages different receptor systems.
This compound: this compound's primary mechanism is believed to be mediated by its activity as an agonist at the sigma-1 (σ1) receptor, which is expressed in the brainstem's nucleus tractus solitarius, a key region for processing cough-reflex afferent signals.[3][] Additionally, it acts as an antagonist at the muscarinic M1 receptor.[3] This dual interaction is thought to increase the stimulus threshold in the cough center.[3] Peripherally, this compound also exhibits mild anticholinergic, local anesthetic, and bronchodilating properties.[3]
Codeine: Codeine is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine.[1] Morphine is a potent agonist of the μ-opioid receptor.[1][2] The antitussive effect of codeine is primarily attributed to the action of morphine on μ-opioid receptors located in the cough center within the medulla oblongata, which suppresses the cough reflex.[5] The κ-opioid receptor may also play a partial role.[5]
Pharmacology and Receptor Binding
The distinct mechanisms of this compound and codeine are reflected in their receptor binding profiles. Codeine itself has a relatively weak affinity for the μ-opioid receptor; its potency is derived from its active metabolite, morphine.[1][2] this compound shows a notable affinity for the sigma-1 receptor.
| Compound | Primary Target | Receptor Subtype | Binding Affinity (Kᵢ) | Reference |
| This compound | Sigma Receptor | σ₁ | ~75 nM | [3] |
| Codeine | μ-Opioid Receptor | μ | >100 nM (Low Affinity) | [6] |
| Morphine | μ-Opioid Receptor | μ | ~1.2 nM (High Affinity) | [2] |
| (Active Metabolite of Codeine) |
Pharmacokinetics: A Comparative Overview
The onset of action for this compound is rapid, occurring approximately 10-15 minutes after ingestion.[3] Codeine's onset is dependent on its metabolic conversion to morphine. Both drugs are metabolized in the liver and have relatively short half-lives.
| Parameter | This compound | Codeine |
| Route of Administration | Oral, Rectal | Oral |
| Onset of Action | ~10-30 minutes[3] | ~30-60 minutes |
| Time to Peak Plasma (Tₘₐₓ) | ~1.2 hours (Oral) | ~1 hour |
| Elimination Half-life (t₁/₂) | ~2.3 hours (Oral)[7] | ~3 hours |
| Metabolism | Hepatic; primarily ester hydrolysis[7] | Hepatic; primarily via CYP2D6 to morphine and UGT enzymes[1][2] |
| Bioavailability | >50% first-pass effect (Oral)[7] | ~94% (well-absorbed) |
Experimental Data and Efficacy
Disclaimer: A comprehensive literature search did not identify any head-to-head preclinical or clinical studies providing direct quantitative comparisons of the antitussive efficacy of this compound and codeine. Therefore, the experimental data presented below are from separate, representative studies using a well-established preclinical model.
The citric acid-induced cough model in conscious guinea pigs is a standard assay for evaluating the efficacy of antitussive agents.[8][9] Efficacy is typically measured by the reduction in the number of coughs (cough frequency) following drug administration compared to a control group.
Preclinical Efficacy of Codeine
In a study evaluating various antitussives, codeine demonstrated a dose-dependent reduction in cough frequency in the guinea pig model.
| Compound | Dose (Oral) | Mean Reduction in Cough Frequency | Reference |
| Codeine | 12 mg/kg | Significant (~70%) | [8][9] |
| 24 mg/kg | Significant (~70%) | [8][9] |
Preclinical Efficacy of this compound
Studies have shown that this compound (also known as carbetapentane) effectively inhibits citric acid-induced cough in guinea pigs.
| Compound | Dose (Intraperitoneal) | Effect on Cough | Reference |
| This compound | 1-5 mg/kg | Dose-dependent inhibition of cough | [10] |
Clinical Efficacy
This compound: There is a lack of robust, controlled clinical trials evaluating the efficacy of this compound.[7]
Codeine: Despite its historical status as a "gold standard," the clinical evidence supporting codeine's efficacy for cough, particularly in acute upper respiratory tract infections, is weak.[10][11] Several modern, placebo-controlled studies have shown that codeine is no more effective than a placebo in suppressing cough.[11] Its use in children is now highly restricted due to safety concerns and variable metabolism.[1]
Experimental Protocols
A. Preclinical: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol outlines a common method for assessing antitussive efficacy in a preclinical setting.[8][9]
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Test compounds (e.g., this compound, codeine) or vehicle (control) are administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time (e.g., 30-60 minutes) before cough induction.
-
Cough Induction: Conscious, unrestrained animals are placed individually in a whole-body plethysmography chamber. An aerosolized solution of citric acid (e.g., 0.4 M) is delivered into the chamber for a set period (e.g., 10-15 minutes).
-
Data Acquisition: Cough events are detected and recorded using a combination of a pressure transducer within the chamber (to detect the characteristic explosive pressure change) and a microphone (to record the sound).
-
Endpoint Analysis: The primary endpoint is the total number of coughs recorded during the exposure period. Secondary endpoints can include the latency to the first cough and cough intensity (acoustic energy).
-
Statistical Analysis: Data are typically analyzed using non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's test) to compare the cough counts between the vehicle-treated and drug-treated groups.
B. Clinical: Double-Blind, Placebo-Controlled Trial Protocol (General)
This outlines a general design for a robust clinical trial to assess antitussive efficacy.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design.
-
Patient Population: Adult patients with a persistent non-productive cough (e.g., duration > 2 weeks) associated with a specific etiology (e.g., post-viral cough).
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous patient population. Exclusions would include smokers, patients with asthma, COPD, or those on medications that could affect cough (e.g., ACE inhibitors).
-
Intervention: Patients are randomized to receive one of the treatments: this compound (specified dose), codeine (specified dose), or a matched placebo, administered for a set duration (e.g., 7 days).
-
Efficacy Endpoints:
-
Primary: Objective 24-hour cough frequency measured using an ambulatory cough monitor.
-
Secondary: Subjective measures such as the Leicester Cough Questionnaire (LCQ) for quality of life, cough severity Visual Analog Scale (VAS), and patient-reported sleep disturbance.
-
-
Safety Assessment: Monitoring and recording of all adverse events throughout the study.
-
Statistical Analysis: The primary outcome (change from baseline in cough frequency) would be analyzed using an appropriate statistical model (e.g., ANCOVA), with a predefined significance level.
Safety and Side Effect Profile
A major point of differentiation between this compound and codeine lies in their safety profiles. This compound is generally well-tolerated and, crucially, does not cause the significant respiratory depression or carry the abuse potential associated with opioid-based antitussives.[3]
| Adverse Effect | This compound | Codeine |
| Common | Somnolence, fatigue, nausea, dry mouth, upper abdominal pain[3] | Constipation, nausea, vomiting, sedation, dizziness |
| Serious | Rare: Anaphylactic shock, convulsions[7] | Respiratory Depression , Abuse/Addiction Potential , Bradycardia, Hypotension |
| Respiratory Depression | No significant effect [3] | Significant risk, especially in "ultra-rapid metabolizers" of CYP2D6, children, and patients with compromised respiratory function [1] |
| Addiction Potential | Not observed [3] | High potential for abuse and dependence |
Conclusion
This compound and codeine represent two distinct classes of centrally acting antitussives.
-
Codeine , an opioid prodrug, has long been used but is burdened by a significant side effect profile, including the risks of respiratory depression and addiction, and its clinical efficacy in common cough conditions has been questioned by modern studies.
-
This compound operates through a non-opioid pathway involving sigma-1 and muscarinic receptors. Its key advantage is a more favorable safety profile, notably the absence of respiratory depression and abuse potential, making it a potentially safer alternative.
While preclinical models demonstrate the efficacy of both compounds, the lack of robust, head-to-head comparative trials—particularly in a clinical setting—is a significant gap in the literature. Future research should focus on well-designed, placebo-controlled clinical trials to definitively establish the comparative efficacy and utility of this compound relative to both placebo and other antitussive agents in specific patient populations.
References
- 1. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity | MDPI [mdpi.com]
- 3. Dextromethorphan and codeine: comparison of plasma kinetics and antitussive effects. | Semantic Scholar [semanticscholar.org]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Drug Design of Novel Agonists of the μ -Opioid Receptor to Inhibit Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Validating Pentoxyverine's Affinity for Sigma-1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pentoxyverine's binding to the sigma-1 (σ1) receptor against other well-established ligands. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating the therapeutic potential of σ1 receptor modulation.
Comparative Binding Affinities of Sigma-1 Receptor Ligands
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value signifying a higher binding affinity. The following table summarizes the Kᵢ values for this compound and a selection of standard σ1 receptor agonists and antagonists, as determined by radioligand binding assays.
| Compound | Classification | Ki (nM) for Sigma-1 Receptor |
| This compound | Agonist | 41 |
| (+)-Pentazocine | Agonist | 1.7 - 4.8 |
| PRE-084 | Agonist | 2.2 |
| Haloperidol | Antagonist | 1.1 - 6.5 |
| NE-100 | Antagonist | ~1.0 |
| Fluvoxamine | Agonist | 31 |
| Cutamesine (SA4503) | Agonist | 5.5 |
Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The values presented here are representative examples from the scientific literature.
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinity for the σ1 receptor is predominantly conducted using radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity and selectivity.
Key Materials:
-
Radioligand: [³H]-(+)-pentazocine is the most commonly used radioligand for σ1 receptor binding assays due to its high affinity and selectivity.
-
Tissue Preparation: Membranes from tissues with high expression of σ1 receptors, such as guinea pig brain or liver, are frequently used. Alternatively, cell lines overexpressing the human σ1 receptor can be utilized.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Non-specific Binding Control: A high concentration of a known σ1 receptor ligand, such as haloperidol, is used to determine the amount of radioligand that binds to non-receptor sites.
General Procedure (Competitive Inhibition Assay):
-
Membrane Preparation: The selected tissue is homogenized, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of the radioligand ([³H]-(+)-pentazocine) and varying concentrations of the competitor ligand (e.g., this compound) are incubated with the membrane preparation in the assay buffer.
-
Equilibration: The mixture is incubated for a specific time (e.g., 90-120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the competitor ligand, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualization of Sigma-1 Receptor Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathways initiated by σ1 receptor agonists and the general workflow of a competitive radioligand binding assay.
A Comparative Guide to Analytical Methods for Pentoxyverine Quantification
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Pentoxyverine: a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method and a Spectrophotometric method based on ion-pair formation. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of each method's performance supported by experimental data.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the identification and quantification of pharmaceutical compounds. The HPLC-DAD method offers high specificity and the ability to monitor the analyte at multiple wavelengths, which is particularly useful for stability-indicating assays.
Spectrophotometry is a simpler and more accessible technique that relies on the absorption of light by the analyte. The described method involves the formation of a colored ion-pair complex between this compound and a sulfonephthalein dye, which can be measured using a standard spectrophotometer.
Comparative Analysis of Method Validation Parameters
The following table summarizes the key performance parameters for a stability-indicating HPLC-DAD method and a spectrophotometric method using various sulfonephthalein dyes. This data allows for a direct comparison of their linearity, sensitivity, and precision.
| Validation Parameter | HPLC-DAD Method | Spectrophotometric Method (with various dyes) |
| Linearity Range | 10–150 μg/mL[1] | Up to 42.05 μg/mL (with Bromothymol Blue)[2][3] |
| Correlation Coefficient (r) | >0.9998[1] | ≥ 0.9974[2][3] |
| Limit of Detection (LOD) | Not explicitly stated in the provided abstract. | As low as 0.22 μg/mL (with Bromochlorophenol Blue)[2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided abstract. | As low as 0.72 μg/mL (with Bromochlorophenol Blue)[2][3] |
| Precision (%RSD) | Not explicitly stated in the provided abstract, but good results were obtained.[4] | ≤1.91%[2][3] |
| Accuracy (Recovery) | Not less than 97.7% in syrup form.[1] | ≥98.98% in dosage form and human serum.[2][3] |
Experimental Protocols
HPLC-DAD Method
This method is designed for the stability-indicating determination of this compound citrate (B86180).
-
Instrumentation: A liquid chromatograph equipped with a Diode-Array Detector (DAD).
-
Column: Waters Symmetry C8 (3.9×150 mm, 5 μm particle size)[1].
-
Mobile Phase: A gradient elution of 0.025 M phosphoric acid and acetonitrile (B52724). The gradient starts at 10% acetonitrile and linearly increases to 60% over 10 minutes[1].
-
Flow Rate: 1 mL/min[1].
-
Detection Wavelength: 210 nm[1].
-
Quantification: Based on the peak area of the analyte[1].
-
Retention Time: Approximately 7.03 minutes for this compound[1].
Spectrophotometric Method
This method is based on the formation of an ion-pair complex between this compound and a sulfonephthalein dye.
-
Principle: this compound forms a stable yellow ion-pair with sulfonephthalein dyes such as bromocresol green (BCG), bromophenol blue (BPB), bromothymol blue (BTB), bromocresol purple (BCP), bromochlorophenol blue (BChPB), and bromoxylenol blue (BXB)[2][3].
-
Solvents: The ion-pair is extracted into a nonpolar solvent like chloroform, dichloromethane, or acetonitrile[2][3].
-
Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption for the specific dye-solvent combination.
-
Optimization: Various parameters such as dye concentration, pH, and solvent type were optimized to achieve the best sensitivity and linearity[2][3].
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the HPLC and Spectrophotometric methods for this compound analysis.
Caption: Workflow for cross-validation of HPLC and Spectrophotometric methods.
Conclusion
Both the HPLC-DAD and the spectrophotometric methods demonstrate suitability for the quantification of this compound.
-
The HPLC-DAD method is highly specific and stability-indicating, making it the preferred choice for regulatory submissions and in-depth stability studies where the separation of degradation products is critical[1].
-
The spectrophotometric method offers the advantages of simplicity, cost-effectiveness, and high sensitivity, with a lower limit of detection. It is well-suited for routine quality control analysis where a rapid and economical assay is required[2][3].
The choice between these methods will depend on the specific requirements of the analysis, including the need for stability-indicating data, the available instrumentation, and the desired sample throughput. For comprehensive quality assessment, the methods can be used in a complementary manner.
References
Pentoxyverine's Antitussive Efficacy: A Comparative Analysis in Preclinical Cough Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive efficacy of pentoxyverine with other established cough suppressants, supported by experimental data from various preclinical cough models. The information is intended to assist researchers in evaluating this compound's potential and designing further studies.
Comparative Efficacy of Antitussive Agents
The following table summarizes the quantitative efficacy of this compound and comparator drugs in well-established preclinical cough models. Direct head-to-head comparisons are presented where available. It is important to note that the efficacy of antitussive agents can vary significantly depending on the animal model and the tussigenic stimulus used.
| Cough Model | Species | Tussigenic Agent | This compound | Dextromethorphan | Codeine |
| Citric Acid-Induced Cough | Guinea Pig | 0.3 M Citric Acid Aerosol | ~70% inhibition at 0.95 mg/kg, i.p.[1] | ~50% inhibition at 30 mg/kg, i.p.[2][3] | ED50: 9.1 mg/kg, s.c. [4] |
| Ammonia-Induced Cough | Mouse | 0.5% Ammonia (B1221849) Vapor | 45.45% inhibition of cough frequency at 50 mg/kg, p.o.[5] | Data not available in a directly comparable model | Data not available in a directly comparable model |
| Capsaicin-Induced Cough | Guinea Pig | Capsaicin Aerosol | Data not available | No significant effect at 32 mg/kg, p.o.[5] | ED50: 3-30 mg/kg, p.o. [6] |
Experimental Protocols
Detailed methodologies for the key preclinical cough models cited in this guide are provided below. These protocols are essential for the replication and validation of experimental findings.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used model to evaluate the efficacy of centrally and peripherally acting antitussive agents.
Experimental Workflow:
Caption: Workflow for Citric Acid-Induced Cough Model.
Protocol Details:
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental environment for a set period before the study.
-
Drug Administration: Test compounds (this compound, dextromethorphan, codeine) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses, typically 30-60 minutes before cough induction.
-
Cough Induction: Conscious and unrestrained animals are placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid solution (e.g., 0.3 M) for a defined period (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is counted by trained observers, often with the aid of audio and video recording, during the exposure and a subsequent observation period.
-
Data Analysis: The total number of coughs is determined for each animal. The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle-treated control group.
Ammonia-Induced Cough in Mice
This model is used to assess the antitussive effects of compounds against a different chemical irritant.
Experimental Workflow:
Caption: Workflow for Ammonia-Induced Cough Model.
Protocol Details:
-
Animals: Male ICR mice are frequently used.
-
Drug Administration: Test compounds or vehicle are administered orally (p.o.) 60 minutes prior to the cough challenge.
-
Cough Induction: Each mouse is placed in a sealed container and exposed to a nebulized solution of 0.5% ammonia for 45 seconds.
-
Data Acquisition: The number of coughs is counted by a trained observer for a fixed period (e.g., 1 minute) immediately after exposure. The latency to the first cough may also be recorded.
-
Data Analysis: The percentage inhibition of cough frequency is calculated by comparing the drug-treated group to the vehicle-treated group.
Signaling Pathways
This compound exerts its antitussive effect primarily through its interaction with sigma-1 (σ1) and muscarinic M1 receptors in the central nervous system.
Sigma-1 Receptor Signaling in Cough Suppression
This compound is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor is thought to modulate neuronal excitability and inhibit the cough reflex.
Caption: Sigma-1 Receptor Signaling Pathway.
Muscarinic M1 Receptor Antagonism in Cough Modulation
This compound also acts as an antagonist at muscarinic M1 receptors. These Gq-coupled receptors are involved in excitatory neurotransmission. By blocking these receptors, this compound can reduce cholinergic signaling that may contribute to the cough reflex.
Caption: Muscarinic M1 Receptor Signaling Pathway.
References
A Comparative Analysis of Pentoxyverine and Other Sigma Receptor Ligands
This guide provides a detailed comparison of Pentoxyverine with other prominent sigma receptor ligands, offering objective performance data and supporting experimental methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound and Sigma Receptors
This compound, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent with additional antimuscarinic, anticonvulsant, and local anesthetic properties.[1][2] Its mechanism of action as a cough suppressant is primarily mediated through its activity as an agonist at sigma-1 (σ₁) receptors located in the central nervous system.[1][3][4]
Sigma receptors are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), that are involved in a wide range of cellular functions.[5][6] They are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which differ in their protein structure, tissue distribution, and pharmacological profiles.[7] The σ₁ receptor is a ligand-operated chaperone that modulates calcium signaling and is implicated in various neurological and psychiatric conditions.[5][8][9] The σ₂ receptor, identified as TMEM97, is involved in cholesterol homeostasis and is highly expressed in proliferating cells, making it a target for cancer diagnostics and therapeutics.[10][11][12]
Comparative Binding Affinity of Sigma Receptor Ligands
The binding affinity of a ligand for a receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and other well-characterized sigma receptor ligands for both σ₁ and σ₂ receptors.
| Ligand | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂/σ₁) | Primary Activity |
| This compound | 41[13], 75[1] | 894[13] | ~12-22 fold for σ₁ | σ₁ Agonist[4][13] |
| (+)-Pentazocine | 4.8[6] | 1698[6] | ~354 fold for σ₁ | σ₁ Agonist |
| Cutamesine (SA4503) | 17.4 (IC₅₀)[14] | 1784 (IC₅₀)[14] | ~103 fold for σ₁ | σ₁ Agonist[14] |
| Haloperidol | 3.2[6] | 507[6] | ~158 fold for σ₁ | σ₁ Antagonist / D₂ Antagonist[6] |
| NE-100 | 1.1[6] | 133[6] | ~121 fold for σ₁ | σ₁ Antagonist[6] |
| BD1047 | 8.7[6] | 124[6] | ~14 fold for σ₁ | σ₁ Antagonist[6] |
| 1,3-Di-o-tolyl-guanidine (DTG) | 69[14] | 21[14] | ~3 fold for σ₂ | Non-selective Agonist[14] |
As indicated in the table, this compound demonstrates a moderate affinity and selectivity for the σ₁ receptor over the σ₂ receptor. In comparison, ligands like (+)-Pentazocine and NE-100 show significantly higher selectivity for the σ₁ receptor. 1,3-Di-o-tolyl-guanidine (DTG) is a non-selective ligand, binding to both receptor subtypes with relatively high affinity, and is often used as a tool compound in research.[14]
Functional Activity of this compound
This compound acts as an agonist at the σ₁ receptor.[1][4][13] This agonistic activity is believed to be the primary mechanism behind its antitussive effects.[1][2] The σ₁ receptor is highly expressed in the nucleus tractus solitarius (NTS) of the brainstem, a key area for processing cough reflexes.[1][2] By activating σ₁ receptors in this region, this compound may modulate afferent nerve signals before they reach the cough center.[1][2] In animal models, intraperitoneal administration of this compound has been shown to inhibit citric-acid-induced cough in guinea pigs.[1][15]
Sigma Receptor Signaling Pathways
The signaling pathways of σ₁ and σ₂ receptors are complex and involve interactions with numerous other proteins and signaling molecules.
Caption: Sigma-1 Receptor Signaling Pathway.
The σ₁ receptor, under normal conditions, is associated with the chaperone protein BiP.[16] Upon stimulation by agonist ligands like this compound or under conditions of cellular stress, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, most notably the IP3 receptor, to modulate intracellular calcium signaling between the ER and mitochondria.[16][17] This modulation plays a crucial role in maintaining cellular homeostasis.
Caption: Sigma-2 Receptor Signaling Pathway.
The σ₂ receptor (TMEM97) is often found in complex with the Progesterone Receptor Membrane Component 1 (PGRMC1).[11][18] It plays a significant role in regulating cholesterol homeostasis and has been shown to interact with other signaling proteins like the Epidermal Growth Factor Receptor (EGFR) to influence cell proliferation.[10][18] Ligands targeting the σ₂ receptor can induce apoptosis in cancer cells, making this receptor a promising target for anticancer therapies.[12][19]
Experimental Protocols
The characterization of sigma receptor ligands predominantly relies on in vitro radioligand binding assays. These assays are fundamental for determining the affinity (Ki) and selectivity of a compound for the σ₁ and σ₂ receptor subtypes.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptor
Objective: To determine the binding affinity of a test compound for the σ₁ receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand.[20][21]
-
Tissue Source: Guinea pig brain or liver membranes, or cell lines expressing the σ₁ receptor.[21][22]
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand like haloperidol.
-
Assay Buffer: Tris-HCl buffer.
-
Test Compounds: Various concentrations of the ligand to be tested (e.g., this compound).
Methodology:
-
Membrane Preparation: Homogenize the tissue source in ice-cold buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 90-120 minutes at room temperature or 37°C).[23]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Radioligand Binding Assay for Sigma-2 (σ₂) Receptor
Objective: To determine the binding affinity of a test compound for the σ₂ receptor.
Materials:
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.[12][20]
-
Masking Ligand: A high concentration of a selective σ₁ ligand, such as (+)-pentazocine, to block the binding of [³H]-DTG to σ₁ receptors.[12][23][24]
-
Tissue Source: Rat liver membranes, which have a high density of σ₂ receptors.[12][23]
-
Non-specific binding control: A high concentration of non-radiolabeled DTG or haloperidol.
-
Assay Buffer: Tris-HCl buffer.
-
Test Compounds: Various concentrations of the ligand to be tested.
Methodology: The protocol is similar to the σ₁ receptor binding assay, with the key difference being the inclusion of a σ₁ masking ligand in all incubation tubes to ensure that the measured binding of [³H]-DTG is specific to the σ₂ receptor.[23][24]
Caption: Experimental Workflow for Ligand Characterization.
Conclusion
This compound is a σ₁ receptor agonist with moderate affinity and selectivity. Its antitussive action is primarily attributed to its effects on the central nervous system via σ₁ receptor activation. When compared to other sigma receptor ligands, this compound's binding profile is less potent and selective than compounds specifically designed as high-affinity σ₁ agonists or antagonists. However, its established clinical use as an antitussive highlights the therapeutic potential of modulating the sigma receptor system. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of novel sigma receptor ligands with improved potency, selectivity, and therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. altmeyers.org [altmeyers.org]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 11. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 17. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. med.upenn.edu [med.upenn.edu]
- 24. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
In Vivo Validation of Pentoxyverine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent utilized for the symptomatic relief of cough associated with conditions like the common cold, bronchitis, and sinusitis.[1][2] Its multifaceted mechanism of action, which distinguishes it from other cough suppressants, involves several biological targets. This guide provides an objective comparison of this compound's performance with alternative antitussives, supported by in vivo experimental data, and details the methodologies employed in these key studies.
Core Mechanisms of Action: A Multi-Target Approach
This compound's antitussive effect is not attributed to a single pathway but rather a combination of central and peripheral actions. The primary mechanisms that have been elucidated are:
-
Sigma-1 Receptor Agonism: The prevailing hypothesis for this compound's central antitussive action is its role as a selective agonist at sigma-1 receptors.[2][3] These receptors are densely expressed in the nucleus tractus solitarius (NTS) of the brainstem, a critical region for processing afferent signals that trigger the cough reflex.[1] By acting on these receptors, this compound is thought to modulate the activity of the cough center.[1][4]
-
Muscarinic Receptor Antagonism: this compound exhibits antagonist activity at M1 muscarinic receptors.[2] This anticholinergic property may contribute to its efficacy by inducing relaxation of the pulmonary alveoli and reducing mucus secretion in the respiratory tract.[2][4]
-
Local Anesthetic Properties: The compound also possesses mild local anesthetic effects, which can help to numb sensory nerve endings in the throat and airways, thereby reducing the urge to cough.[4]
-
Calcium Channel Blockade: Evidence also suggests that this compound may inhibit voltage-gated sodium and calcium channels, which could contribute to its local anesthetic and other pharmacological activities.[1]
-
NMDA Receptor Interaction: While some studies have explored a potential interaction with N-methyl-D-aspartate (NMDA) receptors, in vivo studies in mice and rats did not show a protective effect against NMDA-induced lethality, suggesting this may not be a primary mechanism of its antitussive action.[1]
In Vivo Efficacy: Comparative Data
The antitussive efficacy of this compound has been evaluated in various animal models, most notably the guinea pig model of citric acid-induced cough.
Table 1: Comparison of Antitussive Efficacy of this compound and Alternatives in Guinea Pigs
| Compound | Dose (mg/kg, i.p.) | Maximal Inhibition of Cough (%) | Reference |
| This compound (Carbetapentane) | 1 - 5 | 50 | [5] |
| SKF-10,047 (Sigma-1 Agonist) | 5 | Not specified, but effective | [5] |
| Pre-084 (Sigma-1 Agonist) | 5 | 70 | [5] |
| Dextromethorphan (B48470) | Not specified in this study | Higher efficacy reported in a separate human study | [6] |
| Codeine | Not specified in this study | Considered a benchmark antitussive |
Note: i.p. refers to intraperitoneal administration.
A double-blind randomized trial in 300 patients with respiratory tract diseases concluded that dextromethorphan had a higher antitussive efficacy (95.3%) compared to this compound (82.0%).[6]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for in vivo cough suppression validation.
Experimental Protocols
The following provides a detailed methodology for the in vivo validation of antitussive activity, based on common practices in the field.
Objective: To assess the antitussive efficacy of this compound and compare it with other agents in a guinea pig model of citric acid-induced cough.
Materials and Methods:
-
Animal Model: Male Hartley guinea pigs (425–475 g) are used.[5] The animals are housed in a pathogen-free, temperature-controlled environment with ad libitum access to food and water.[5]
-
Acclimatization: Animals are acclimatized to the experimental conditions for a period of at least one week prior to the study.
-
Drug Preparation and Administration:
-
This compound citrate (B86180) and other test compounds are dissolved in a suitable vehicle (e.g., saline).
-
Drugs are administered via intraperitoneal (i.p.) injection at varying doses (e.g., 1-5 mg/kg for this compound).[5]
-
A vehicle control group receives an equivalent volume of the vehicle.
-
-
Cough Induction:
-
Thirty minutes after drug administration, animals are placed in a whole-body plethysmograph chamber.
-
A 0.4 M solution of citric acid is aerosolized into the chamber for a fixed duration (e.g., 10 minutes) to induce coughing.
-
-
Data Acquisition:
-
The number of coughs is recorded by a trained observer and/or a specialized sound recording and analysis system for the duration of the citric acid exposure.
-
The latency to the first cough may also be measured.
-
-
Data Analysis:
-
The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
-
Conclusion
In vivo studies validate that this compound's antitussive effect is significant, although potentially less potent than some alternatives like dextromethorphan in human studies.[6] Its unique mechanism of action, primarily through sigma-1 receptor agonism and muscarinic receptor antagonism, offers a distinct pharmacological profile.[1][2] This multi-target approach may provide benefits in specific patient populations. The experimental models and data presented here provide a framework for the continued investigation and comparison of this compound's in vivo performance against existing and novel antitussive agents. Further research focusing on dose-optimization and direct, head-to-head in vivo comparisons with a broader range of antitussives is warranted to fully elucidate its clinical potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of antitussive effects between dextromethorphan and this compound | Semantic Scholar [semanticscholar.org]
Preclinical Showdown: A Comparative Guide to Pentoxyverine and Levodropropizine for Antitussive Research
For researchers and drug development professionals, the quest for effective and well-tolerated antitussive agents is ongoing. This guide provides a detailed preclinical comparison of two notable compounds, pentoxyverine and levodropropizine (B346804), summarizing their mechanisms of action, efficacy in animal models, and the experimental data supporting their distinct profiles.
This compound, a centrally acting agent, and levodropropizine, a peripherally acting drug, offer different approaches to cough suppression. This report synthesizes available preclinical data to facilitate an objective comparison of their performance, supported by experimental evidence.
Mechanism of Action: Central vs. Peripheral Inhibition
The fundamental difference between this compound and levodropropizine lies in their site and mechanism of action.
This compound is understood to exert its antitussive effects primarily through its action on the central nervous system (CNS).[1] It is an agonist of the sigma-1 (σ1) receptor, a protein expressed in the brain's cough center, and also acts as a muscarinic M1 receptor antagonist.[1][2] This dual action is believed to increase the threshold of the cough reflex in the brainstem.[2] Additionally, this compound has been noted to possess mild local anesthetic and bronchodilator properties, suggesting potential peripheral effects.[2]
Levodropropizine , in contrast, is a peripherally acting antitussive.[3] Its mechanism is centered on the inhibition of vagal afferent C-fibers in the respiratory tract.[4][5] These sensory nerve fibers are responsible for detecting irritants and initiating the cough reflex.[4] Animal studies have demonstrated that levodropropizine can modulate the release of sensory neuropeptides from these C-fibers, thereby dampening the cough signal at its origin.[4][6] This peripheral action means it is devoid of the central sedative effects often associated with centrally acting antitussives.[4]
dot
Caption: this compound's central mechanism of action.
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Levodropropizine, 5G | Labscoop [labscoop.com]
- 5. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pentoxyverine and Alternative Antitussives: A Guide for Researchers
An objective review of the clinical evidence for pentoxyverine's efficacy in treating cough is essential for informed decisions in drug development and clinical research. This guide provides a comprehensive comparison of this compound with other common antitussive agents, supported by available clinical trial data and detailed experimental protocols.
While this compound is a non-opioid, centrally acting cough suppressant, a thorough review of existing literature reveals a notable scarcity of high-quality clinical evidence to robustly support its efficacy. Much of the available data is from older, less rigorously designed studies. In contrast, alternative antitussives such as dextromethorphan (B48470), codeine, and levodropropizine (B346804) have been more extensively studied, providing a broader evidence base for comparison.
Comparative Efficacy of Antitussive Agents
To facilitate a clear comparison, the following table summarizes the quantitative data from available clinical trials.
| Drug | Mechanism of Action | Efficacy Data | Adverse Events |
| This compound | Central: Sigma-1 receptor agonist, Muscarinic receptor antagonist. Peripheral: Local anesthetic properties. | In a double-blind, randomized trial with 300 patients, the antitussive efficacy of this compound was 82.0%.[1] | Few adverse reactions were reported in one study.[1] However, other sources raise concerns about the risk of serious allergic reactions and heart problems. |
| Dextromethorphan | Central: NMDA receptor antagonist, Sigma-1 receptor agonist. | In the same trial, dextromethorphan demonstrated a 95.3% antitussive efficacy, which was significantly higher than this compound (P<0.01).[1] A systematic review and meta-analysis showed standardized mean differences for cough severity of 0.37 and rate ratios for cough frequency of 0.40 compared to placebo.[2] However, some studies in acute upper respiratory tract infections show little to no significant difference from placebo.[3] | Generally well-tolerated. May cause dizziness and drowsiness. |
| Codeine | Central: Opioid receptor agonist. | Systematic reviews and recent placebo-controlled studies have shown that codeine is often no more effective than a placebo in suppressing cough.[4][5] Older studies suggested efficacy, but the evidence is inconsistent. | Sedation, nausea, constipation, and the potential for physical dependency.[4] |
| Levodropropizine | Peripheral: Inhibits activation of C-fibers in the airways. | Meta-analyses have shown levodropropizine to be more effective than central antitussives in reducing cough frequency and intensity, as well as nocturnal awakenings.[6] It has demonstrated a superior benefit-risk profile compared to central agents.[6][7] | Generally well-tolerated with a low incidence of adverse events. May cause nausea, vomiting, diarrhea, and fatigue in a small percentage of patients.[8] |
Experimental Protocols for Antitussive Clinical Trials
The following outlines a typical experimental protocol for a clinical trial evaluating the efficacy of an antitussive agent, based on established methodologies in the field.[9][10]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Adult patients with acute or chronic cough of a specific etiology (e.g., post-viral, chronic refractory cough).
Inclusion Criteria:
-
Age 18-65 years.
-
Cough present for a specified duration (e.g., >3 weeks for chronic cough).
-
A minimum baseline cough severity score on a visual analog scale (VAS) or Leicester Cough Questionnaire (LCQ).
Exclusion Criteria:
-
Smokers.
-
Patients with productive cough.
-
Underlying respiratory diseases such as asthma or COPD, unless specifically being studied.
-
Use of other cough medications within a specified washout period.
Intervention:
-
Test drug at a specified dose and frequency.
-
Active comparator (e.g., dextromethorphan, codeine) at a standard dose.
-
Placebo.
Outcome Measures:
-
Primary Endpoint: Change from baseline in 24-hour cough frequency as measured by an objective cough monitor.
-
Secondary Endpoints:
-
Change from baseline in subjective cough severity assessed using a VAS.
-
Change from baseline in cough-specific quality of life measured by the LCQ.
-
Change in sleep disturbance due to cough.
-
Adverse event monitoring.
-
Study Duration: Treatment period of 2-4 weeks with follow-up assessments.
Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in cough frequency between treatment groups, with baseline cough frequency as a covariate.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a typical experimental workflow, the following diagrams are provided in DOT language.
References
- 1. Comparison of antitussive effects between dextromethorphan and this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codeine versus placebo for chronic cough in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 8. mims.com [mims.com]
- 9. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Pentoxyverine
This guide provides crucial safety and logistical information for the handling of Pentoxyverine (also known as Carbetapentane citrate) in a laboratory setting. The following procedures and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound citrate (B86180) is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[4] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Skin Protection | Wear protective gloves (inspected prior to use) and impervious clothing to prevent skin contact.[3][4] Wash and dry hands thoroughly after handling. | The substance is harmful in contact with skin and causes skin irritation.[1][2][3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] Handling should occur in a well-ventilated place.[4] | To avoid inhalation, which is harmful and can cause respiratory tract irritation.[1][2][3] |
Safe Handling and Storage Procedures
Handling:
-
Handle in a well-ventilated area.[4]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[4][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a physician.[1][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician or Poison Control Center immediately.[1][4] |
Fire Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]
-
Special hazards: May decompose under fire conditions to emit toxic fumes, including carbon oxides and nitrogen oxides.[3]
-
Firefighter protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][4]
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[4]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[1][4]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Protect: Use personal protective equipment, including chemical-impermeable gloves, safety goggles, and a respirator. Avoid breathing vapors, mist, or gas.[4]
-
Clean-up: Collect the spillage and arrange for disposal. Do not create dust.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
